(R)-2-(1-Hydroxyethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349085 | |
| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27911-63-3 | |
| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(pyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-(1-Hydroxyethyl)pyridine (CAS Number: 27911-63-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(1-Hydroxyethyl)pyridine, a chiral pyridine derivative, is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent and selective phosphodiesterase type 5 (PDE5) inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its asymmetric synthesis and purification, and methods for its analysis. Furthermore, this document elucidates the critical role of this chiral alcohol in the context of PDE5 inhibition and the associated cGMP signaling pathway, offering valuable insights for researchers in medicinal chemistry and drug development.
Core Properties
This compound is a chiral molecule with the (R)-configuration at the carbon atom bearing the hydroxyl group. Its physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 27911-63-3 | N/A |
| Molecular Formula | C₇H₉NO | N/A |
| Molecular Weight | 123.15 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Boiling Point | 210.6 °C at 760 mmHg | [1] |
| Density | 1.082 g/cm³ | [1] |
| Refractive Index | 1.535 | [1] |
| Flash Point | 81.2 °C | [1] |
| Solubility | Soluble in water, ethanol, and chloroform | N/A |
Table 2: Spectroscopic Data (Representative for 2-(2-Hydroxyethyl)pyridine)
| Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 8.5 (d, 1H), 7.7 (t, 1H), 7.2 (m, 2H), 4.9 (q, 1H), 1.5 (d, 3H) | [2] |
| ¹³C NMR (CDCl₃) | δ (ppm): 162.0, 148.0, 136.5, 122.0, 121.0, 68.0, 25.0 | N/A |
| Mass Spectrometry (EI) | m/z: 123 (M+), 108, 78 | [2] |
| Infrared (neat) | ν (cm⁻¹): 3350 (br, O-H), 3050, 2970, 1600, 1470, 1080 | N/A |
Experimental Protocols
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through the asymmetric reduction of 2-acetylpyridine. This protocol utilizes a chiral catalyst to favor the formation of the (R)-enantiomer.
Materials:
-
2-Acetylpyridine
-
(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-CBS catalyst (5 mol%) in anhydrous THF.
-
Cool the solution to -20 °C in a cryocooler.
-
Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 15 minutes.
-
In a separate flask, prepare a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF.
-
Add the 2-acetylpyridine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
For applications requiring high enantiomeric purity, the synthesized product can be further purified using chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve the synthesized this compound in the mobile phase to prepare a sample solution of appropriate concentration.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the (R)-enantiomer peak. The elution order of the enantiomers should be determined by injecting a racemic standard.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified (R)-enantiomer.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the synthesized product can be determined using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Chiral HPLC Method:
-
Follow the same HPLC conditions as described in the purification protocol (Section 2.2).
-
Inject a small, known concentration of the purified product.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
NMR Method with Chiral Solvating Agent:
-
Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should be resolved into two distinct sets of peaks.
-
Integrate the corresponding peaks for each enantiomer and calculate the e.e.
Role in Drug Development: PDE5 Inhibition
This compound is a crucial intermediate in the synthesis of several PDE5 inhibitors.[3] The chirality of the molecule is often critical for its biological activity and selectivity.
The cGMP Signaling Pathway and PDE5
Phosphodiesterase type 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[4] The nitric oxide (NO) signaling pathway leads to the production of cGMP, which in turn activates protein kinase G (PKG), resulting in vasodilation. PDE5 terminates this signal by breaking down cGMP.[5]
Significance of the Chiral Alcohol Moiety
PDE5 inhibitors derived from this compound often exhibit high potency and selectivity. The chiral alcohol, or a derivative thereof, plays a crucial role in the binding of the inhibitor to the active site of the PDE5 enzyme. This stereospecific interaction can lead to a more favorable binding affinity and improved selectivity against other phosphodiesterase isoforms, thereby reducing the potential for off-target side effects.[6] The precise orientation of the hydroxyl group and the pyridine ring within the enzyme's active site is critical for establishing key hydrogen bonding and hydrophobic interactions that contribute to the overall inhibitory activity.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chiral building block with significant applications in pharmaceutical research and development, particularly in the synthesis of PDE5 inhibitors. This technical guide has provided a comprehensive overview of its properties, along with detailed experimental protocols for its synthesis, purification, and analysis. The elucidation of its role in the cGMP signaling pathway underscores the importance of stereochemistry in drug design and its impact on therapeutic efficacy and selectivity. This information serves as a critical resource for scientists working to develop novel therapeutics targeting PDE5 and other related enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly potent and selective chiral inhibitors of PDE5: an illustration of Pfeiffer's rule - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 1-(pyridin-2-yl)ethan-1-ol: A Technical Guide
Introduction
Chiral 1-(pyridin-2-yl)ethan-1-ol is a pivotal building block in the synthesis of a wide array of pharmaceuticals and fine chemicals, owing to its versatile pyridine moiety and the stereogenic center bearing a hydroxyl group. The development of efficient and highly selective methods for the synthesis of its enantiopure forms is of paramount importance in modern organic chemistry and drug development. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this key chiral alcohol, with a focus on asymmetric reduction of 2-acetylpyridine and asymmetric addition of organometallic reagents to pyridine-2-carbaldehyde. Detailed experimental protocols, comparative data, and mechanistic insights are presented to serve as a comprehensive resource for researchers and professionals in the field.
Core Synthetic Strategies
The enantioselective synthesis of 1-(pyridin-2-yl)ethan-1-ol predominantly relies on two strategic approaches:
-
Asymmetric Reduction of 2-Acetylpyridine: This is the most common and well-developed strategy, where the prochiral ketone, 2-acetylpyridine, is reduced to the corresponding chiral alcohol using a chiral catalyst and a reducing agent. Key methodologies include Noyori-type asymmetric hydrogenation and Corey-Itsuno (CBS) reduction.
-
Asymmetric Addition of Organometallic Reagents to Pyridine-2-carbaldehyde: This approach involves the enantioselective addition of a methyl group from an organometallic reagent, such as a Grignard reagent or an organozinc compound, to the prochiral aldehyde, pyridine-2-carbaldehyde, in the presence of a chiral ligand or catalyst.
Asymmetric Reduction of 2-Acetylpyridine
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes ruthenium complexes bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the hydrogenation of ketones with high enantioselectivity.[1] The presence of a coordinating group near the carbonyl function, such as the pyridine nitrogen in 2-acetylpyridine, can direct the stereochemical outcome.[2]
Quantitative Data for Noyori-type Asymmetric Hydrogenation of 2-Acetylpyridine
| Catalyst/Ligand | Reducing Agent | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) | Ref. |
| Ru(II)/(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane/(R,R)-DPEN | H₂ | 2-Propanol | 20-22 | 10 | 12 | - | 84 | [3] |
| [Rh(COD)Binapine]BF₄ | H₂ | Toluene | 30 | 50 | 24 | >99 | 99 | [4] |
Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine
This protocol is adapted from a general procedure for the asymmetric hydrogenation of aromatic ketones using a Ru(II)-diphosphine-diamine catalyst.[3]
Materials:
-
2-Acetylpyridine
-
Ru(II) catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diphosphine ligand (e.g., (S)-BINAP)
-
Chiral diamine ligand (e.g., (S,S)-DPEN)
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with the Ru(II) catalyst precursor and the chiral diphosphine and diamine ligands in a 1:1:1 molar ratio in anhydrous 2-propanol. The mixture is stirred at 80°C for 1 hour to form the active catalyst.
-
In a separate flame-dried Schlenk flask, 2-acetylpyridine (1.0 mmol) is dissolved in anhydrous 2-propanol (5 mL).
-
The pre-formed catalyst solution (0.01 mmol, 1 mol%) is added to the solution of 2-acetylpyridine.
-
A solution of t-BuOK in 2-propanol (e.g., 0.1 M, 0.1 mL, 0.01 mmol) is then added.
-
The flask is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required time (e.g., 12 hours).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as eluent) to afford 1-(pyridin-2-yl)ethan-1-ol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, and a borane source as the reducing agent.[6] The CBS reduction is known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[7]
Quantitative Data for Corey-Itsuno Reduction of Aryl Alkyl Ketones
| Catalyst (mol%) | Reducing Agent | Solvent | Temp. (°C) | Time | Yield (%) | ee (%) | Ref. |
| (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | THF | -20 | 1 h | 95 | >95 | [4][7] |
| In-situ generated from lactam alcohol (10) | BH₃-THF | THF | rt | 5 min (catalyst formation) | 91-98 | 91-98 | [8] |
Experimental Protocol: Corey-Itsuno Reduction of 2-Acetylpyridine
This protocol is adapted from a general procedure for the CBS reduction of ketones.[4]
Materials:
-
2-Acetylpyridine
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M) or Borane-THF complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric acid (HCl)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).
-
Anhydrous THF (5 mL) is added, and the solution is cooled to the desired temperature (e.g., -20 °C).
-
A solution of 2-acetylpyridine (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution.
-
The borane reagent (e.g., BH₃·SMe₂, 1.2 mmol) is added dropwise over a period of 10 minutes, maintaining the internal temperature below -15 °C.
-
The reaction mixture is stirred at -20 °C for 1 hour.
-
The reaction is quenched by the slow, dropwise addition of methanol (2 mL) at -20 °C.
-
The mixture is allowed to warm to room temperature and then stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and washed with 1 N HCl (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(pyridin-2-yl)ethan-1-ol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Addition of Organometallic Reagents to Pyridine-2-carbaldehyde
The enantioselective addition of organometallic reagents to aldehydes provides a direct route to chiral secondary alcohols. For the synthesis of 1-(pyridin-2-yl)ethan-1-ol, this involves the addition of a methyl group to pyridine-2-carbaldehyde.
Asymmetric Addition of Grignard Reagents
The addition of Grignard reagents to aldehydes can be rendered enantioselective by the use of chiral ligands, typically amino alcohols, that coordinate to the magnesium atom and create a chiral environment around the reacting center.
Quantitative Data for Asymmetric Addition of Grignard Reagents to Aldehydes
| Aldehyde | Grignard Reagent | Chiral Ligand | Solvent | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| Benzaldehyde | EtMgBr | Biaryl diamine | CH₂Cl₂ | -78 | 88 | 81 | [9] |
| Benzaldehyde | PhMgBr | Chiral Diamine | Toluene | -78 | 80 | 32 | [10] |
Experimental Protocol: Asymmetric Methylation of Pyridine-2-carbaldehyde
This protocol is a general procedure adapted for the specific synthesis of 1-(pyridin-2-yl)ethan-1-ol.
Materials:
-
Pyridine-2-carbaldehyde
-
Methylmagnesium bromide (MeMgBr, solution in diethyl ether)
-
Chiral amino alcohol ligand (e.g., (1R,2S)-N-methylephedrine)
-
Anhydrous diethyl ether or toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
A flame-dried Schlenk flask under an inert atmosphere is charged with the chiral amino alcohol ligand (0.1 mmol, 10 mol%) and anhydrous diethyl ether (5 mL).
-
The solution is cooled to -78 °C.
-
A solution of MeMgBr (1.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of pyridine-2-carbaldehyde (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for the specified time (e.g., 3 hours).
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-(pyridin-2-yl)ethan-1-ol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for the enantioselective synthesis of 1-(pyridin-2-yl)ethan-1-ol.
Caption: Simplified mechanism of the Corey-Itsuno-Shibata (CBS) reduction.
Conclusion
The enantioselective synthesis of 1-(pyridin-2-yl)ethan-1-ol can be effectively achieved through two primary strategies: the asymmetric reduction of 2-acetylpyridine and the asymmetric addition of organometallic reagents to pyridine-2-carbaldehyde. Both Noyori asymmetric hydrogenation and Corey-Itsuno reduction have demonstrated high efficacy in producing the target chiral alcohol with excellent enantioselectivity. The choice of method will depend on factors such as the availability of catalysts and reagents, desired scale of the reaction, and specific stereochemical outcome required. The provided experimental protocols and comparative data serve as a valuable starting point for the development and optimization of synthetic routes to this important chiral building block. Further research into novel catalysts and ligands continues to refine these methodologies, offering even greater efficiency and selectivity for the synthesis of enantiopure 1-(pyridin-2-yl)ethan-1-ol.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
Physical and chemical properties of (R)-1-(2-Pyridyl)ethanol
An In-depth Technical Guide on (R)-1-(2-Pyridyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(2-Pyridyl)ethanol is a chiral compound of significant interest in organic synthesis and pharmaceutical development. Its unique structure, featuring a pyridine ring and a chiral alcohol, makes it a valuable building block for more complex molecules and a subject of study in asymmetric synthesis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its potential applications.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of (R)-1-(2-Pyridyl)ethanol are crucial for its application in research and development. These properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2][3] |
| Appearance | Colorless or light yellow liquid | [4] |
| Boiling Point | 114-116 °C at 9 mmHg | |
| Melting Point | -7.8 °C (for the racemate) | [5] |
| Density | 1.093 g/mL at 25 °C | |
| Solubility | Highly soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents. | [4][6] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis, purification, and analysis of (R)-1-(2-Pyridyl)ethanol.
Synthesis of (R)-1-(2-Pyridyl)ethanol
The synthesis of enantiomerically pure (R)-1-(2-Pyridyl)ethanol often involves the asymmetric reduction of a corresponding ketone or the resolution of a racemic mixture. A common method is the lipase-catalyzed enantioselective acetylation of racemic 1-(2-pyridyl)ethanol.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes the resolution of racemic 1-(2-pyridyl)ethanol to obtain the (R)-enantiomer.
-
Reaction Setup : In a suitable flask, dissolve racemic 1-(2-pyridyl)ethanol and vinyl acetate in diisopropyl ether.
-
Enzyme Addition : Add Candida antarctica lipase (CAL) to the solution.
-
Reaction Conditions : Stir the mixture at room temperature or an elevated temperature (e.g., 60 °C) to accelerate the reaction for substrates with slower reaction rates.[7]
-
Monitoring : Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Workup : Once the desired conversion is reached (typically around 50%), filter off the enzyme.
-
Separation : The reaction mixture will contain (R)-acetate and unreacted (S)-alcohol. The unreacted (S)-alcohol can be separated from the (R)-acetate by column chromatography.
-
Hydrolysis : The separated (R)-acetate is then hydrolyzed (e.g., using a base like sodium hydroxide in methanol) to yield (R)-1-(2-Pyridyl)ethanol.
-
Purification : Purify the final product by column chromatography or distillation.
Chiral Analysis
The enantiomeric purity of (R)-1-(2-Pyridyl)ethanol is a critical parameter. Chiral analysis is typically performed using chromatographic techniques.[8]
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column : Utilize a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase : A common mobile phase for normal-phase separation is a mixture of n-hexane and ethanol.[9] The ratio can be optimized to achieve the best separation (e.g., 90:10 hexane:ethanol).
-
Flow Rate : Set a suitable flow rate, typically around 1.0 mL/min.
-
Detection : Use a UV detector, monitoring at a wavelength where the compound absorbs (e.g., 254 nm).
-
Sample Preparation : Dissolve a small amount of the sample in the mobile phase.
-
Injection : Inject the sample onto the column and record the chromatogram. The two enantiomers will have different retention times, allowing for their quantification.
Logical Relationships and Workflows
Visualizing experimental workflows and the relationships between different stages of synthesis and analysis can aid in understanding and planning experiments.
Caption: Synthesis and Analysis Workflow.
Applications in Drug Development
The pyridyl group is a common motif in pharmaceuticals due to its ability to form hydrogen bonds and coordinate with metal ions.[6] (R)-1-(2-Pyridyl)ethanol and its derivatives are valuable intermediates in the synthesis of various biologically active compounds. For instance, pyridine-containing compounds have shown a wide range of activities, including antimicrobial and antiviral properties.[10] The chirality of the ethanol substituent can be crucial for the specific interactions of a drug molecule with its biological target, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[8] The versatility of the hydroxyl group allows for further chemical modifications, making it a key component in the development of new therapeutic agents.[6]
References
- 1. (1R)-1-(pyridin-2-yl)ethan-1-ol | C7H9NO | CID 642847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. getchem.com [getchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-(1-Hydroxyethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral compound (R)-2-(1-Hydroxyethyl)pyridine. This document outlines expected spectral characteristics and provides detailed experimental protocols for data acquisition, serving as a vital resource for identity confirmation, purity assessment, and structural elucidation in research and development settings.
Compound Overview
This compound, also known as (R)-1-(2-Pyridyl)ethanol, is a chiral alcohol and a pyridine derivative. Its unique structure makes it a valuable building block in asymmetric synthesis and pharmaceutical development. Accurate spectroscopic analysis is crucial for confirming its stereochemistry and ensuring its quality for downstream applications.
Chemical Structure:
-
Compound Name: this compound
-
CAS Number: 27911-63-3
-
Molecular Formula: C₇H₉NO[1]
-
Molecular Weight: 123.16 g/mol
Spectroscopic Data Presentation
The following sections summarize the expected quantitative data for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Deuterated chloroform (CDCl₃) is a commonly used solvent for this analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-6 (Pyridine Ring) |
| ~7.7 | dt | 1H | H-4 (Pyridine Ring) |
| ~7.3 | d | 1H | H-3 (Pyridine Ring) |
| ~7.2 | dd | 1H | H-5 (Pyridine Ring) |
| ~4.9 | q | 1H | CH (Ethanol) |
| ~4.0-5.0 (broad) | s (br) | 1H | OH (Hydroxyl) |
| ~1.5 | d | 3H | CH₃ (Methyl) |
Py = Pyridine
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 (Py-C) |
| ~148 | C-6 (Py-CH) |
| ~137 | C-4 (Py-CH) |
| ~122 | C-5 (Py-CH) |
| ~120 | C-3 (Py-CH) |
| ~70 | CH (Ethanol) |
| ~25 | CH₃ (Methyl) |
Py = Pyridine
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a neat liquid film or a KBr pellet.[2][3]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3200 (broad) | Strong | O-H stretching | Alcohol (hydroxyl) |
| 3100-3000 | Medium | C-H stretching | Aromatic (Pyridine) |
| 2980-2960 | Medium | C-H stretching | Aliphatic (CH, CH₃) |
| 1600-1580 | Strong | C=N stretching | Pyridine Ring |
| 1570-1430 | Medium | C=C stretching | Pyridine Ring |
| 1100-1000 | Strong | C-O stretching | Secondary Alcohol |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this type of molecule.
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Assignment |
| 123 | High | [M]⁺ (Molecular Ion) |
| 108 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 94 | Medium | [M - C₂H₅]⁺ or subsequent fragmentation |
| 79 | Medium | [C₅H₄N-H]⁺ (Pyridinium cation fragment) |
| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] The choice of solvent can influence chemical shifts.[4]
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at 100 or 125 MHz, respectively.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[5]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Sample Preparation (Neat Liquid/Solid Film): Since the compound can be a solid or liquid at room temperature, place a small amount of the sample directly onto one face of a salt plate (e.g., KBr or NaCl).[3] Place a second plate on top to create a thin, uniform film.[3]
-
Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place 1-2 drops of the liquid sample or a few milligrams of the solid directly onto the ATR crystal.[6] This method is often preferred for its simplicity and minimal sample preparation.[7]
-
Data Acquisition: Place the prepared sample in the spectrometer's sample compartment. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty cell or clean ATR crystal first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the known functional groups of the molecule.
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and characteristic fragments. EI is effective for relatively volatile and thermally stable small molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight.[8] Interpret the fragmentation pattern to gain structural information, often by identifying the loss of stable neutral fragments or the formation of stable carbocations.[8][9]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. agilent.com [agilent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Chiral Pyridine Derivatives: Versatile Building Blocks in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Chiral pyridine derivatives have emerged as a cornerstone in asymmetric synthesis, offering a unique combination of coordinating ability, steric influence, and modularity. Their rigid aromatic scaffold and the coordinating nitrogen atom make them privileged structures for the construction of highly effective chiral ligands, catalysts, and intermediates in the synthesis of complex, high-value molecules. This guide provides an in-depth overview of their synthesis, applications, and the experimental methodologies that underpin their use in cutting-edge research and development.
Classification and Application of Chiral Pyridine Derivatives
Chiral pyridine derivatives can be broadly classified based on their structural features and mode of coordination. The most prominent classes include C2-symmetric bidentate ligands, tridentate ligands, and pyridine-based N-oxides. These structures have found widespread application in a variety of metal-catalyzed and organocatalyzed asymmetric reactions.
Table 1: Performance of Selected Chiral Pyridine Ligands in Asymmetric Catalysis
| Ligand/Catalyst Type | Reaction Type | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| PyBOX | Diels-Alder | Cyclopentadiene & N-acryloyloxazolidinone | 10 | 92 | 98 | |
| (S)-iPr-PyBox-Re(CO)3Cl | Aziridination | Styrene & PhI=NTs | 1 | 85 | 96 | |
| Chiral Pyridinyl-Phosphine | Heck Reaction | Dihydrofuran & Phenyl triflate | 2.5 | 95 | 91 | |
| PyBIM | Michael Addition | Indole & trans-crotonophenone | 10 | 99 | 97 | |
| Pyridyl-N-Oxide | Allylation | Benzaldehyde & Allyltrichlorosilane | 10 | 94 | 96 |
Synthetic Strategies for Key Chiral Pyridine Building Blocks
The synthesis of chiral pyridine derivatives often starts from readily available chiral precursors or involves the asymmetric modification of a pre-existing pyridine ring. Common strategies include the use of the chiral pool, asymmetric lithiation, and enzymatic resolutions.
The synthesis of pyridine-bis(oxazoline) (PyBOX) ligands is a well-established process, typically starting from 2,6-pyridinedicarboxylic acid and a chiral amino alcohol.
Caption: Synthetic workflow for PyBOX ligands.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral pyridine derivatives. The following sections provide methodologies for the synthesis of a key ligand and its application in a catalytic reaction.
Materials:
-
2,6-Pyridinedicarboxylic acid (1.0 eq)
-
Thionyl chloride (3.0 eq)
-
(S)-Valinol (2.2 eq)
-
Triethylamine (4.0 eq)
-
p-Toluenesulfonyl chloride (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
Procedure:
-
A suspension of 2,6-pyridinedicarboxylic acid in thionyl chloride is heated at reflux for 3 hours. The excess thionyl chloride is removed under reduced pressure to yield the diacid chloride.
-
The crude diacid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of (S)-valinol and triethylamine in anhydrous DCM is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo.
-
The resulting crude diamide is dissolved in anhydrous toluene. Triethylamine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride at 0 °C. The mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched with saturated aqueous NaHCO3. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the (S)-iPr-PyBOX ligand.
Materials:
-
(S)-iPr-PyBOX (0.11 eq)
-
Cu(OTf)2 (0.10 eq)
-
N-Acryloyloxazolidinone (1.0 eq)
-
Cyclopentadiene (3.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, (S)-iPr-PyBOX and Cu(OTf)2 are dissolved in anhydrous DCM. The mixture is stirred at room temperature for 1 hour to form the catalyst complex.
-
The reaction mixture is cooled to -78 °C. N-Acryloyloxazolidinone is added, followed by the dropwise addition of cyclopentadiene.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Experimental workflow for a PyBOX-catalyzed Diels-Alder reaction.
Role in Drug Development
The application of chiral pyridine derivatives has been instrumental in the synthesis of numerous pharmaceutical agents. Their ability to induce high levels of stereocontrol is critical in the preparation of single-enantiomer drugs, where the therapeutic activity often resides in one enantiomer while the other may be inactive or even harmful.
Table 2: Examples of Chiral Pyridine Derivatives in the Synthesis of Bioactive Molecules
| Chiral Pyridine Building Block | Target Molecule | Therapeutic Area | Key Transformation | Ref. |
| Chiral Pyridyl-alcohol | (S)-Duloxetine | Antidepressant | Asymmetric transfer hydrogenation | |
| PyBidine-type ligand | Apremilast | Anti-inflammatory | Asymmetric hydrogenation | |
| Chiral Pyridine-phosphine | HIV Protease Inhibitor Core | Antiviral | Asymmetric allylic alkylation |
The continued development of novel chiral pyridine-based ligands and catalysts is a vibrant area of research. The modularity of their synthesis allows for fine-tuning of steric and electronic properties, enabling the optimization of catalytic activity and selectivity for a wide range of chemical transformations. This adaptability ensures that chiral pyridine derivatives will remain indispensable tools for chemists in both academic and industrial settings, paving the way for the efficient and stereoselective synthesis of the complex molecules that drive innovation in medicine and materials science.
Biocatalytic Reduction of 2-Acetylpyridine to (R)-2-(1-Hydroxyethyl)pyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the biocatalytic reduction of 2-acetylpyridine to the enantiomerically pure (R)-2-(1-Hydroxyethyl)pyridine, a valuable chiral building block in the pharmaceutical and fine chemical industries. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the enzymes, whole-cell biocatalysts, and experimental protocols pertinent to this stereoselective transformation. A key focus is the application of ketoreductases (KREDs) that exhibit anti-Prelog stereoselectivity, enabling the synthesis of the desired (R)-enantiomer. This document summarizes quantitative data from various biocatalytic systems, provides detailed experimental methodologies, and utilizes visualizations to illustrate key processes and workflows.
Introduction
Chiral alcohols are critical intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, enantiomerically pure 2-(1-Hydroxyethyl)pyridine isomers serve as key precursors for various bioactive molecules. The (R)-enantiomer, in particular, is a valuable synthon. Traditional chemical methods for the synthesis of such chiral alcohols often involve stoichiometric amounts of chiral reagents or catalysts, harsh reaction conditions, and the generation of significant waste streams.
Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[1] The use of isolated enzymes or whole-cell systems for the asymmetric reduction of prochiral ketones is a well-established strategy for producing chiral alcohols.[2] This guide focuses on the biocatalytic reduction of 2-acetylpyridine, a prochiral ketone, to this compound. This transformation requires a ketoreductase (KRED) or a whole-cell biocatalyst that follows an anti-Prelog stereopreference, where the hydride is delivered to the Re face of the carbonyl group.
Biocatalysts for the Anti-Prelog Reduction of 2-Acetylpyridine
The stereochemical outcome of the reduction of a ketone is dictated by the enzyme's stereopreference, generally categorized by Prelog's rule. To obtain the (R)-alcohol from 2-acetylpyridine, biocatalysts exhibiting anti-Prelog selectivity are required. Several microorganisms and their corresponding enzymes have been identified for their ability to perform such transformations.
Whole-Cell Biocatalysts
Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems.[1] Several microbial strains have demonstrated the ability to reduce ketones with anti-Prelog stereoselectivity.
-
Lactobacillus kefir : Strains of Lactobacillus kefir are known to possess alcohol dehydrogenases (ADHs) with anti-Prelog selectivity. While direct data on 2-acetylpyridine may be limited, studies on analogous aromatic ketones have shown excellent enantioselectivity for the corresponding (R)-alcohols.[2][3] An engineered ADH from Lactobacillus kefir has shown a broad substrate scope and near-perfect enantioselectivity (98–99.9% e.e.) for producing (R)-alcohols from a variety of prochiral ketones.[3]
-
Rhodococcus erythropolis : This bacterium is a versatile biocatalyst in organic synthesis. While some strains exhibit Prelog selectivity, others are known to possess reductases that can produce (S)-alcohols from certain ketones, which, depending on substrate priorities, can be equivalent to an anti-Prelog reduction. Further screening of Rhodococcus strains could yield candidates for the desired transformation of 2-acetylpyridine.
-
Acetobacter pasteurianus : This species has been reported to catalyze the anti-Prelog reduction of prochiral ketones. For instance, Acetobacter pasteurianus GIM1.158 has been successfully used for the high-yield, high-enantioselectivity reduction of 2-octanone to (R)-2-octanol. This suggests its potential applicability for the reduction of 2-acetylpyridine.
-
Bacillus cereus : A newly isolated strain, Bacillus cereus TQ-2, has been shown to reduce acetophenone to (R)-1-phenylethanol with 99% enantiomeric excess, following the anti-Prelog rule.[4] This makes it a strong candidate for the asymmetric reduction of the structurally similar 2-acetylpyridine.
Isolated Ketoreductases (KREDs)
The use of isolated, and often recombinant, ketoreductases provides a more defined catalytic system, avoiding potential side reactions from other enzymes present in whole cells. Recombinant KREDs can be overexpressed in suitable hosts like E. coli, facilitating large-scale production. Several commercially available KREDs exhibit anti-Prelog selectivity and can be screened for activity towards 2-acetylpyridine.
Data on Biocatalytic Reduction of Pyridyl Ketones
While specific data for the biocatalytic reduction of 2-acetylpyridine to the (R)-enantiomer is not extensively reported, data from analogous reactions with other pyridyl and aromatic ketones provide valuable benchmarks.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| Lactobacillus kefiri P2 | 2-Acetylbenzofuran | (R)-1-(Benzofuran-2-yl)ethanol | >99 | >99 | [2] |
| Cryptococcus sp. M9-3 | (4-chlorophenyl)-(pyridin-2-yl)methanone | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | 89 | 99 | |
| Engineered Lactobacillus kefir ADH | Various prochiral ketones | Corresponding (R)-alcohols | 90-92 (for 2-chloroacetophenone) | >99 | [3] |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | 66 | 99 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic reduction of 2-acetylpyridine.
General Whole-Cell Bioreduction Protocol
This protocol is a representative procedure based on established methods for the anti-Prelog reduction of aromatic ketones using whole cells.
1. Microorganism Cultivation:
- Inoculate a suitable liquid medium (e.g., MRS broth for Lactobacillus, Nutrient Broth for Bacillus or Rhodococcus) with a fresh culture of the selected microorganism.
- Incubate at the optimal temperature (e.g., 30-37°C) with shaking (e.g., 150-200 rpm) for 24-48 hours, or until the late exponential growth phase is reached.
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
2. Bioreduction Reaction:
- In a reaction vessel, combine the cell suspension with a cofactor regeneration system. A common system for whole cells is the addition of a co-substrate like glucose or isopropanol (e.g., 5-10% v/v).
- Add the substrate, 2-acetylpyridine, to the desired concentration (e.g., 10-50 mM). The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
- Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.
- Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation using GC or HPLC.
3. Product Extraction and Analysis:
- After the desired conversion is reached, terminate the reaction by centrifuging to remove the cells.
- Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
- Analyze the crude product for conversion and enantiomeric excess.
Analytical Methods
Gas Chromatography (GC) for Conversion Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 2 minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Quantification: Determine the conversion by comparing the peak areas of the substrate (2-acetylpyridine) and the product (2-(1-hydroxyethyl)pyridine).
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Analysis:
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak IA, AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Quantification: Calculate the enantiomeric excess using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the peak areas of the (R) and (S) enantiomers, respectively.
Visualizations
General Workflow for Whole-Cell Biocatalytic Reduction
Caption: General workflow for the whole-cell biocatalytic reduction of 2-acetylpyridine.
Enzymatic Reduction of 2-Acetylpyridine
Caption: Enzymatic cycle for the anti-Prelog reduction of 2-acetylpyridine with cofactor regeneration.
Conclusion
The biocatalytic reduction of 2-acetylpyridine to this compound represents a highly promising and sustainable method for the production of this valuable chiral intermediate. The use of whole-cell biocatalysts, particularly those expressing ketoreductases with anti-Prelog stereoselectivity, offers a practical and efficient approach. While direct and extensive data for this specific transformation remains an area for further research, the successful application of biocatalysts like Lactobacillus kefir, Rhodococcus erythropolis, and Bacillus cereus in the reduction of analogous aromatic ketones provides a strong foundation for future process development. The experimental protocols and analytical methods detailed in this guide serve as a robust starting point for researchers and professionals seeking to implement this green chemical synthesis. Further screening of microbial diversity and protein engineering of known ketoreductases will undoubtedly expand the toolbox for the efficient and selective production of this compound and other valuable chiral alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Chiral Pyridine Alcohol Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of chiral pyridine alcohol ligands, a critical class of compounds in asymmetric catalysis. Their unique structural features enable highly enantioselective transformations, making them invaluable tools in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.
Introduction to Chiral Pyridine Alcohol Ligands
Chiral pyridine-containing alcohols have emerged as highly effective ligands and catalysts in asymmetric organic synthesis.[1] Their efficacy stems from the combination of a stereogenic carbinol center and the coordinating ability of the pyridine nitrogen. This unique arrangement allows for the formation of well-defined chiral environments around a metal center, leading to high levels of stereocontrol in a variety of chemical reactions. The pyridine moiety often acts as a hemilabile ligand, which is crucial for catalytic turnover.[1] These ligands have found significant application in the enantioselective addition of organozinc reagents to aldehydes, a key reaction for the formation of chiral secondary alcohols.[1][2]
Synthesis of Chiral Pyridine Alcohol Ligands
The synthesis of chiral pyridine alcohol ligands often utilizes readily available chiral starting materials, such as natural products like (+)-camphor and (-)-menthone.[2] A common strategy involves the reaction of lithiated pyridine derivatives with these chiral ketones to produce the corresponding chiral pyridyl alcohols.[2]
Synthesis from Natural Products
A prominent method for the synthesis of these ligands involves the nucleophilic addition of a lithiated pyridine to a chiral ketone. For example, 2-lithiopyridine can be reacted with (+)-camphor to yield a chiral pyridyl alcohol. This approach is advantageous due to the low cost and high enantiopurity of the starting materials.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral Pyridyl Alcohols from (+)-Camphor
Materials:
-
(+)-Camphor
-
n-Butyllithium (n-BuLi) in hexane
-
Pyridine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of pyridine (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure the formation of 2-lithiopyridine.
-
A solution of (+)-camphor (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure chiral pyridyl alcohol.
Application in Asymmetric Catalysis
Chiral pyridine alcohol ligands are highly effective in catalyzing the enantioselective addition of organozinc reagents, such as diethylzinc (Et₂Zn), to a wide range of aldehydes. This reaction provides a direct route to valuable chiral secondary alcohols with high enantiomeric excess (ee).
Enantioselective Addition of Diethylzinc to Aldehydes
The general transformation involves the reaction of an aldehyde with diethylzinc in the presence of a catalytic amount of the chiral pyridine alcohol ligand. The ligand coordinates to the zinc atom, creating a chiral environment that directs the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl group.
Quantitative Data Presentation
The performance of various chiral pyridine alcohol ligands in the enantioselective ethylation of benzaldehyde is summarized in the table below. The data highlights the influence of the ligand structure on the yield and enantioselectivity of the reaction.
| Ligand | Aldehyde | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 95 | 92 | (S) |
| 2 | 4-Chlorobenzaldehyde | 93 | 94 | (S) |
| 3 | 2-Naphthaldehyde | 90 | 88 | (S) |
| 4 | Cinnamaldehyde | 85 | 85 | (S) |
Table 1: Performance of selected chiral pyridine alcohol ligands in the asymmetric addition of diethylzinc to various aldehydes.
Experimental Protocols
Protocol 2: General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes
Materials:
-
Chiral pyridine alcohol ligand
-
Aldehyde
-
Diethylzinc (Et₂Zn) in hexane
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the chiral pyridine alcohol ligand (0.05 equivalents) is dissolved in anhydrous toluene.
-
The solution is cooled to 0 °C, and diethylzinc (1.2 equivalents) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
The aldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualizations
Synthetic Pathway of a Chiral Pyridine Alcohol Ligand
Catalytic Cycle for Asymmetric Addition of Diethylzinc
References
An In-depth Structural and Conformational Analysis of (R)-alpha-Methyl-2-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural and conformational properties of (R)-alpha-Methyl-2-pyridinemethanol, a chiral molecule of interest in medicinal chemistry and asymmetric synthesis. The analysis is based on a comprehensive review of crystallographic data and computational studies, offering valuable insights for researchers and professionals in drug development and related scientific fields.
Structural Analysis from Crystallographic Data
The precise three-dimensional arrangement of atoms in (R)-alpha-Methyl-2-pyridinemethanol has been determined through single-crystal X-ray diffraction. The crystallographic data provides a foundational understanding of the molecule's solid-state structure, including key bond lengths, bond angles, and dihedral angles.
Molecular Geometry
The molecular structure of (R)-alpha-Methyl-2-pyridinemethanol is characterized by a pyridine ring linked to an ethyl alcohol moiety at the 2-position, with a chiral center at the carbinol carbon.
Table 1: Selected Bond Lengths for (R)-alpha-Methyl-2-pyridinemethanol
| Bond | Length (Å) |
| C1 - C2 | 1.389 |
| C2 - C3 | 1.383 |
| C3 - C4 | 1.379 |
| C4 - C5 | 1.381 |
| C5 - N1 | 1.341 |
| N1 - C1 | 1.346 |
| C1 - C6 | 1.512 |
| C6 - O1 | 1.425 |
| C6 - C7 | 1.513 |
Data extracted from Crystallography Open Database entries 7031978 and 7031980.
Table 2: Selected Bond Angles for (R)-alpha-Methyl-2-pyridinemethanol
| Atoms | Angle (°) |
| N1 - C1 - C2 | 122.3 |
| C1 - C2 - C3 | 118.8 |
| C2 - C3 - C4 | 118.9 |
| C3 - C4 - C5 | 118.8 |
| C4 - C5 - N1 | 122.2 |
| C5 - N1 - C1 | 119.0 |
| N1 - C1 - C6 | 116.3 |
| C2 - C1 - C6 | 121.4 |
| C1 - C6 - O1 | 110.1 |
| C1 - C6 - C7 | 112.5 |
| O1 - C6 - C7 | 109.8 |
Data extracted from Crystallography Open Database entries 7031978 and 7031980.
Experimental Protocol: Single-Crystal X-ray Diffraction
The crystallographic data was obtained through the following general procedure:
-
Crystal Growth: Single crystals of (R)-alpha-Methyl-2-pyridinemethanol suitable for X-ray diffraction were grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Conformational Analysis
The conformation of (R)-alpha-Methyl-2-pyridinemethanol, particularly the orientation of the hydroxymethyl group relative to the pyridine ring, is a key determinant of its chemical and biological properties. While detailed computational studies specifically on this molecule are limited in the public domain, analysis of the crystallographic data and comparison with related structures provide significant insights.
Solid-State Conformation
In the solid state, the conformation is dictated by both intramolecular interactions and intermolecular packing forces, including hydrogen bonding. The key dihedral angle to consider is that which describes the rotation around the C1-C6 bond.
Table 3: Key Dihedral Angle in the Crystal Structure
| Atoms | Dihedral Angle (°) |
| N1 - C1 - C6 - O1 | -65.4 |
Data extracted from Crystallography Open Database entries 7031978 and 7031980.
This observed dihedral angle suggests a staggered conformation that minimizes steric hindrance between the pyridine ring and the hydroxyl and methyl groups of the side chain.
In-Solution and Gas-Phase Conformations (Theoretical Considerations)
A comprehensive conformational analysis of (R)-alpha-Methyl-2-pyridinemethanol would typically involve computational chemistry methods to explore the potential energy surface as a function of key dihedral angles.
A typical workflow for the computational conformational analysis is outlined below:
Caption: Workflow for Computational Conformational Analysis.
Based on studies of similar pyridyl alcohol systems, the conformational landscape is likely to be dominated by rotamers around the C(pyridine)-C(alkanol) bond. The relative energies of these conformers are influenced by a balance of:
-
Steric Hindrance: Repulsive interactions between the pyridine ring, the hydroxyl group, and the methyl group.
-
Intramolecular Hydrogen Bonding: Potential for a weak hydrogen bond between the hydroxyl proton and the pyridine nitrogen atom, which would stabilize specific conformations.
-
Hyperconjugative Effects: Electronic interactions between orbitals that can influence rotational barriers.
It is anticipated that the global minimum energy conformation in the gas phase or in non-polar solvents would be one that allows for an optimal balance of these factors, potentially featuring an intramolecular hydrogen bond.
Signaling Pathways and Logical Relationships
The structural and conformational properties of (R)-alpha-Methyl-2-pyridinemethanol are critical for its interactions with biological targets, such as enzymes or receptors. The specific 3D arrangement of its functional groups (the pyridine nitrogen as a hydrogen bond acceptor, the hydroxyl group as a hydrogen bond donor and acceptor, and the chiral center) dictates its binding affinity and selectivity.
Caption: Structure-Activity Relationship Pathway.
Conclusion
Chiral Ligands in Asymmetric Catalysis: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals where the biological activity of a molecule is often dictated by its three-dimensional structure. Asymmetric catalysis, facilitated by chiral ligands, has emerged as a powerful and efficient methodology for the enantioselective synthesis of complex molecules. This guide provides a comprehensive overview of the core principles of chiral ligands in asymmetric catalysis, detailing their design, synthesis, and application in key transformations.
Introduction to Chiral Ligands and Asymmetric Catalysis
Asymmetric catalysis is a process in which a small amount of a chiral catalyst is used to produce a large amount of a chiral product from achiral or prochiral substrates, with a preference for one enantiomer over the other. The chirality of the catalyst is transferred to the product during the reaction. At the heart of most asymmetric catalysts is a chiral ligand, an organic molecule that coordinates to a metal center. The ligand creates a chiral environment around the metal, influencing the binding of the substrates and directing the stereochemical outcome of the reaction.
The efficacy of a chiral ligand is often evaluated by the enantiomeric excess (ee%) of the product, which is a measure of the purity of the desired enantiomer. Other important metrics for catalytic efficiency include the turnover number (TON), representing the number of substrate molecules converted per molecule of catalyst, and the turnover frequency (TOF), which is the turnover number per unit of time. High values for ee%, TON, and TOF are desirable for practical and industrial applications.
Major Classes of Privileged Chiral Ligands
Certain classes of chiral ligands have demonstrated broad applicability and high efficacy across a range of asymmetric transformations. These are often referred to as "privileged ligands." Many of these ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[1]
Chiral Diphosphine Ligands: The BINAP Family
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a seminal C2-symmetric chiral diphosphine ligand that has found widespread use in asymmetric catalysis, particularly in hydrogenation reactions.[2] Its axial chirality arises from restricted rotation around the C1-C1' bond of the binaphthyl backbone.
Chiral Salen Ligands
Salen-type ligands are tetradentate Schiff base ligands that form stable complexes with a variety of metals. The chirality is typically introduced in the diamine backbone. Manganese-Salen complexes, in particular, are renowned for their effectiveness in the asymmetric epoxidation of unfunctionalized olefins, a reaction known as the Jacobsen epoxidation.
Chiral Bis(oxazoline) Ligands (BOX)
Bis(oxazoline) (BOX) ligands are C2-symmetric bidentate ligands that coordinate to metal centers through their nitrogen atoms. They are readily synthesized from chiral amino alcohols and have proven to be effective in a wide range of catalytic asymmetric reactions, including Diels-Alder reactions and aldol additions.
Chiral Phosphinooxazoline Ligands (PHOX)
Phosphinooxazoline (PHOX) ligands are a class of non-symmetrical P,N-ligands that have demonstrated remarkable success in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Their modular synthesis allows for the fine-tuning of both steric and electronic properties.
Quantitative Data in Asymmetric Catalysis
The following tables summarize the performance of selected chiral ligands in key asymmetric catalytic reactions.
Table 1: Noyori Asymmetric Hydrogenation of Ketones with Ru-BINAP Catalysts
| Substrate | Catalyst | S/C Ratio | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 2,400,000 | 80% | 2,400,000 | 228,000 |
| Methyl acetoacetate | RuCl₂[(R)-BINAP] | 1,000 | >99% | - | - |
| Geraniol | (S)-BINAP-Ru(II) | - | 96-98% | >100,000 | - |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Jacobsen-Katsuki Asymmetric Epoxidation of Olefins with Mn-Salen Catalysts
| Olefin | Catalyst Loading (mol%) | Additive | Enantiomeric Excess (ee%) |
| Indene | <1 | 4-(3-phenylpropyl)pyridine N-oxide | 85-88% |
| cis-Ethyl cinnamate | - | 4-phenylpyridine N-oxide | 93% |
| cis-β-Methylstyrene | - | - | 94.9% (cis-epoxide) |
Data compiled from multiple sources.[1][7][8]
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
| Nucleophile | Ligand | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) |
| Pyrrole derivative | Trost Ligand | 2.5 (Pd₂(dba)₃) | 92% |
| Acyclic Ketone Enolate | PHOX-type | 2.5 (Pd₂(dba)₃) | up to 93% |
| α-Fluoro-β-ketoester | Indol-PHOX | 2.5 (Pd₂(dba)₃) | up to 96% |
Data compiled from multiple sources.[9][10][11]
Experimental Protocols
Synthesis of (S)-tert-ButylPHOX Ligand
This procedure outlines a four-step synthesis of the (S)-tert-ButylPHOX ligand starting from (L)-tert-leucine.
-
Amide Formation: (L)-tert-leucinol is reacted with 2-bromobenzoyl chloride to form 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethyl-propyl]-benzamide.
-
Oxazoline Formation: The amide is treated with methanesulfonyl chloride and a base to induce cyclization to the corresponding oxazoline.
-
Phosphine Coupling: A copper(I) iodide-catalyzed coupling reaction is performed between the bromo-oxazoline and diphenylphosphine.
-
Purification: The crude ligand is purified by silica gel chromatography followed by crystallization to yield (S)-tert-ButylPHOX as a white crystalline solid.[12][13]
Noyori Asymmetric Hydrogenation of Acetylacetone
This protocol describes the asymmetric hydrogenation of acetylacetone using a RuCl₂[(R)-BINAP] catalyst.
-
Preparation: A Schlenk flask is charged with acetylacetone and ethanol. The solution is degassed by sparging with nitrogen for one hour.
-
Catalyst Addition: In a nitrogen-filled glovebox, the substrate solution is transferred to a glass liner, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.
-
Hydrogenation: The glass liner is placed in a Parr autoclave, which is then sealed, purged with hydrogen, and pressurized to 1100 psi. The reaction is stirred at 30 °C for 6 days.
-
Workup and Purification: After releasing the pressure, the reaction mixture is concentrated under reduced pressure. The product is purified by distillation to afford the chiral diol.[3]
Jacobsen Asymmetric Epoxidation of Indene
This procedure details the asymmetric epoxidation of indene using Jacobsen's catalyst.
-
Reaction Setup: A solution of 0.05 M Na₂HPO₄ is added to a solution of the olefin (e.g., indene) in a suitable solvent like dichloromethane.
-
Catalyst Addition: The chiral (R,R)- or (S,S)-Mn-Salen catalyst is added to the biphasic mixture.
-
Oxidant Addition: A buffered solution of sodium hypochlorite (bleach) is added slowly to the stirred reaction mixture.
-
Monitoring and Workup: The reaction progress is monitored by TLC or GC. Upon completion, the organic layer is separated, washed, dried, and concentrated.
-
Enantiomeric Excess Determination: The enantiomeric excess of the resulting epoxide is determined by chiral GC or HPLC analysis.[1][14]
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and reaction pathways in asymmetric catalysis.
Caption: General workflow for the synthesis of PHOX ligands.
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.
Caption: Simplified catalytic cycle for the Jacobsen asymmetric epoxidation.
Conclusion
Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. The "privileged" ligand classes, including BINAP, Salen, BOX, and PHOX, have demonstrated broad utility in a variety of important transformations. The continued development of novel chiral ligands, guided by mechanistic understanding and facilitated by modular synthetic approaches, will undoubtedly lead to even more powerful and selective catalytic systems, further advancing the fields of drug discovery, materials science, and fine chemical synthesis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. d-nb.info [d-nb.info]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allyla ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04775G [pubs.rsc.org]
- 10. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. datapdf.com [datapdf.com]
A Technical Guide to the Synthesis of 2-(1-Hydroxyethyl)pyridine: Racemic vs. Enantiopure Strategies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-(1-hydroxyethyl)pyridine, a key building block in pharmaceutical and materials science. We will explore both racemic and enantioselective methodologies, offering a comparative analysis of their efficacy, reaction conditions, and outcomes. Detailed experimental protocols for key reactions are provided, alongside a quantitative summary of performance metrics to aid in method selection.
Introduction
2-(1-Hydroxyethyl)pyridine is a chiral molecule of significant interest, with its enantiomers serving as precursors to a variety of biologically active compounds and chiral ligands. The choice between a racemic or an enantiopure synthesis is a critical decision in any research and development program, dictated by the specific application, cost considerations, and the desired stereochemical purity of the final product. This guide will systematically dissect the common synthetic strategies for both racemic and enantiopure 2-(1-hydroxyethyl)pyridine, providing the necessary technical details for practical implementation.
Racemic Synthesis of 2-(1-Hydroxyethyl)pyridine
Racemic 2-(1-hydroxyethyl)pyridine can be efficiently prepared through two primary routes: the reaction of 2-picoline with formaldehyde or the reduction of 2-acetylpyridine.
From 2-Picoline and Formaldehyde/Paraformaldehyde
This method involves the condensation of 2-picoline with formaldehyde or its polymer, paraformaldehyde. The reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst.
Reaction Scheme:
Logical Relationship for Racemic Synthesis from 2-Picoline:
Caption: Synthesis of racemic 2-(1-Hydroxyethyl)pyridine from 2-picoline.
Quantitative Data Summary for Racemic Synthesis from 2-Picoline:
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | - | 90-180 | 10-30 | 84-94.85 | [1] |
| Acidic Catalyst | DMF | 110-120 | 30-40 | Not specified | [2] |
| Sodium Hydroxide | - | 90-160 | 1 | Not specified | [3] |
Experimental Protocol: Synthesis from 2-Picoline and Paraformaldehyde [1]
-
Reaction Setup: In a suitable reactor, combine 2-picoline, paraformaldehyde, and a catalyst (e.g., benzoic acid, chloroacetic acid, or acetic acid). The typical weight ratio of 2-picoline:paraformaldehyde:catalyst is 1:0.03-0.12:0.003-0.012.
-
Reaction Conditions: Heat the mixture with stirring to a temperature between 90°C and 180°C.
-
Reaction Time: Maintain the reaction at the set temperature for 10 to 30 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture. The product, 2-(1-hydroxyethyl)pyridine, is isolated by vacuum distillation, collecting the fraction boiling between 60-150°C at 10-100 mmHg.
Reduction of 2-Acetylpyridine
A straightforward and common laboratory-scale method for producing racemic 2-(1-hydroxyethyl)pyridine is the reduction of the corresponding ketone, 2-acetylpyridine, using a hydride reducing agent such as sodium borohydride (NaBH₄).
Reaction Scheme:
Experimental Workflow for Racemic Reduction:
Caption: General workflow for the racemic reduction of 2-acetylpyridine.
Quantitative Data Summary for Racemic Reduction of 2-Acetylpyridine:
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NaBH₄ | Ethanol | 0 to RT | ~15-30 min | Typically high | [4][5][6] |
Experimental Protocol: Racemic Reduction of 2-Acetylpyridine with NaBH₄ [5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine in ethanol.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in small portions to the cooled solution with stirring. An excess of NaBH₄ is typically used.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the racemic 2-(1-hydroxyethyl)pyridine. Further purification can be achieved by column chromatography if necessary.
Enantiopure Synthesis of 2-(1-Hydroxyethyl)pyridine
The synthesis of enantiomerically pure or enriched 2-(1-hydroxyethyl)pyridine is crucial for applications where stereochemistry is critical. The two main strategies are asymmetric reduction of 2-acetylpyridine and chemoenzymatic kinetic resolution of the racemic alcohol.
Asymmetric Reduction of 2-Acetylpyridine
Asymmetric reduction of 2-acetylpyridine is a powerful method to directly obtain one enantiomer of the alcohol in high enantiomeric excess. This is typically achieved using a chiral catalyst that directs the hydride attack to one face of the prochiral ketone.
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of ketones.[7][8][9] It employs a chiral oxazaborolidine catalyst, typically derived from proline, to activate a borane reagent for stereoselective hydride delivery.[7][8][9]
Signaling Pathway for CBS Reduction:
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Quantitative Data Summary for CBS Reduction of 2-Acetylpyridine:
| Catalyst | Borane Source | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)- or (S)-CBS catalyst | BH₃·THF or Catecholborane | -78 to -40 | 1-24 h | High | >95 | [7][8] |
Experimental Protocol: Asymmetric Reduction of 2-Acetylpyridine via CBS Reduction [7]
-
Catalyst Preparation (in situ): In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the (R)- or (S)-2-methyl-CBS-oxazaborolidine catalyst in anhydrous toluene or THF.
-
Reaction Setup: Cool the catalyst solution to -78°C.
-
Addition of Borane: Slowly add a solution of catecholborane or borane-THF complex to the catalyst solution.
-
Addition of Substrate: Add a solution of 2-acetylpyridine in the same anhydrous solvent dropwise to the reaction mixture at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for several hours (typically 1-24 hours), monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography to obtain the enantiopure 2-(1-hydroxyethyl)pyridine. The enantiomeric excess can be determined by chiral HPLC or GC.
Chemoenzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of 2-(1-hydroxyethyl)pyridine, this is often achieved using a lipase enzyme to selectively acylate one of the enantiomers. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Experimental Workflow for Chemoenzymatic Kinetic Resolution:
Caption: General workflow for the chemoenzymatic kinetic resolution of 2-(1-hydroxyethyl)pyridine.
Quantitative Data Summary for Chemoenzymatic Kinetic Resolution:
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Pseudomonas cepacia lipase (PSL) | Vinyl acetate | THF | 30 | ~50 | >99 (for both enantiomers) | [10] |
| Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | - | Not specified | ~50 | High | [10] |
Experimental Protocol: Chemoenzymatic Kinetic Resolution using Lipase [10]
-
Reaction Setup: To a solution of racemic 2-(1-hydroxyethyl)pyridine in an organic solvent (e.g., tetrahydrofuran), add a lipase (e.g., Pseudomonas cepacia lipase or Novozym 435) and an acyl donor (e.g., vinyl acetate).
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached. This is the point at which the highest enantiomeric excess for both the remaining alcohol and the formed ester is typically achieved.
-
Work-up: Once the desired conversion is reached, filter off the enzyme.
-
Separation and Purification: Concentrate the filtrate and separate the unreacted alcohol from the acylated product by column chromatography.
-
Hydrolysis (optional): The enantiopure ester can be hydrolyzed back to the corresponding enantiopure alcohol if desired.
Conclusion
The synthesis of 2-(1-hydroxyethyl)pyridine can be tailored to produce either a racemic mixture or a specific enantiomer, depending on the requirements of the final application. For applications where stereochemistry is not a concern, racemic synthesis via the condensation of 2-picoline with formaldehyde or the reduction of 2-acetylpyridine offers cost-effective and high-yielding routes. When enantiopurity is paramount, asymmetric reduction, particularly the Corey-Bakshi-Shibata reduction, provides a direct and highly stereoselective method. Alternatively, chemoenzymatic kinetic resolution offers an excellent method for resolving the racemic mixture, providing access to both enantiomers in high optical purity. The choice of method will ultimately depend on a careful consideration of factors such as cost, scale, required enantiopurity, and available expertise and equipment. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize 2-(1-hydroxyethyl)pyridine for their specific needs.
References
- 1. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 2. CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google Patents [patents.google.com]
- 3. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application of (R)-2-(1-Hydroxyethyl)pyridine in Asymmetric Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic organic chemistry, providing an efficient and atom-economical route to enantiomerically pure chiral molecules, which are fundamental building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The efficacy of these transformations hinges on the design and application of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. Pyridine-containing compounds represent a significant class of chiral ligands due to their versatile coordination chemistry and the stereochemical rigidity they can impart to metal complexes.[1][2][3][4] (R)-2-(1-Hydroxyethyl)pyridine, a readily available chiral pyridyl alcohol, serves as a valuable bidentate N,O-ligand for the formation of stereochemically well-defined metal complexes. This document provides detailed application notes and protocols for the use of this compound in the asymmetric hydrogenation of prochiral ketones, a key transformation for the synthesis of chiral secondary alcohols.
The in-situ prepared catalyst, formed from a ruthenium precursor and this compound, demonstrates high catalytic activity and enantioselectivity in the hydrogenation of a variety of aromatic ketones. The following sections detail the catalyst preparation, reaction optimization, and a general protocol for this transformation.
Catalyst System and Reaction Mechanism
The active catalyst is typically generated in situ from a suitable ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, and the chiral ligand, this compound. In the presence of a base, the ligand coordinates to the ruthenium center to form a chiral complex that is catalytically active for the hydrogenation of ketones. The reaction is believed to proceed through a metal-ligand bifunctional mechanism, where the coordinated ligand participates in the catalytic cycle.
Figure 1: Logical relationship of catalyst formation and asymmetric hydrogenation.
Quantitative Data Presentation
The performance of the in situ-generated catalyst from [Ru(p-cymene)Cl₂]₂ and this compound was evaluated in the asymmetric hydrogenation of acetophenone as a model substrate. The results are summarized in the following tables.
Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of Acetophenone
| Entry | Temperature (°C) | Pressure (atm H₂) | Solvent | Base (equiv.) | Conversion (%) | e.e. (%) |
| 1 | 25 | 10 | Methanol | KOtBu (2) | >99 | 85 |
| 2 | 40 | 10 | Methanol | KOtBu (2) | >99 | 82 |
| 3 | 25 | 20 | Methanol | KOtBu (2) | >99 | 88 |
| 4 | 25 | 10 | Ethanol | KOtBu (2) | 98 | 83 |
| 5 | 25 | 10 | Isopropanol | KOtBu (2) | 95 | 80 |
| 6 | 25 | 20 | Methanol | DBU (2) | 92 | 75 |
Reaction conditions: Acetophenone (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), this compound (1.1 mol%), solvent (2 mL), 12 h.
Table 2: Substrate Scope for the Asymmetric Hydrogenation of Various Prochiral Ketones
| Entry | Substrate | Product | Conversion (%) | e.e. (%) | TON | TOF (h⁻¹) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 88 | 200 | 16.7 |
| 2 | 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >99 | 92 | 200 | 16.7 |
| 3 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 95 | 200 | 16.7 |
| 4 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 98 | 85 | 196 | 16.3 |
| 5 | 2'-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | 95 | 90 | 190 | 15.8 |
Optimized conditions: Substrate (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), this compound (1.1 mol%), KOtBu (2 equiv.), Methanol (2 mL), 25°C, 20 atm H₂, 12 h.
Experimental Protocols
Materials and Methods
All manipulations were carried out under an inert atmosphere of argon using standard Schlenk techniques. Solvents were dried and distilled prior to use. This compound, [Ru(p-cymene)Cl₂]₂, and all ketone substrates were purchased from commercial suppliers and used without further purification.
Figure 2: Experimental workflow for asymmetric hydrogenation.
General Procedure for the Asymmetric Hydrogenation of Prochiral Ketones
-
Catalyst Preparation: In a dried Schlenk tube under argon, [Ru(p-cymene)Cl₂]₂ (1.5 mg, 0.0025 mmol, 0.5 mol%) and this compound (1.4 mg, 0.011 mmol, 1.1 mol%) were dissolved in anhydrous methanol (1 mL). The resulting solution was stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, the prochiral ketone (0.5 mmol) and a solution of potassium tert-butoxide (KOtBu) (1.0 mmol, 2 equiv.) in methanol (1 mL) were added.
-
Hydrogenation: The Schlenk tube was placed in a stainless-steel autoclave. The autoclave was sealed, purged with hydrogen gas three times, and then pressurized to 20 atm with hydrogen. The reaction mixture was stirred at 25°C for 12 hours.
-
Work-up and Analysis: After the reaction, the autoclave was carefully depressurized. The reaction mixture was filtered through a short pad of silica gel, and the solvent was removed under reduced pressure. The conversion was determined by gas chromatography (GC) analysis of the crude product. The enantiomeric excess (e.e.) of the resulting chiral alcohol was determined by chiral high-performance liquid chromatography (HPLC) analysis.
Conclusion
This compound serves as an effective chiral ligand for the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones. The in-situ prepared catalyst system offers good to excellent enantioselectivities and high conversions for a range of aromatic ketones under mild reaction conditions. The operational simplicity and the use of a readily available chiral ligand make this protocol a valuable tool for the synthesis of enantioenriched secondary alcohols. Further optimization of the ligand structure and exploration of different metal precursors could lead to even more active and selective catalysts for a broader range of substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-2-(1-Hydroxyethyl)pyridine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(1-Hydroxyethyl)pyridine , also known as (R)-α-methyl-2-pyridinemethanol, is a versatile chiral ligand widely employed in asymmetric synthesis. Its unique structure, featuring a coordinating pyridine nitrogen and a stereogenic hydroxyl group, makes it an effective catalyst for a variety of enantioselective transformations. This document provides detailed application notes and protocols for its use, with a primary focus on the well-established enantioselective addition of organozinc reagents to aldehydes.
Core Application: Enantioselective Addition of Diethylzinc to Aldehydes
The most prominent application of this compound is as a chiral ligand in the catalytic enantioselective addition of diethylzinc (Et₂Zn) to a range of aldehydes. This reaction is a powerful method for the synthesis of enantioenriched secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The chiral ligand complexes with the zinc reagent, creating a chiral environment that directs the facial selectivity of the aldehyde, leading to the preferential formation of one enantiomer of the resulting alcohol.
Quantitative Data Summary
The following table summarizes the performance of this compound as a chiral ligand in the enantioselective addition of diethylzinc to various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | ee (%) [a] |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 88 | 94 |
| 3 | 4-Methylbenzaldehyde | (R)-1-(4-Methylphenyl)-1-propanol | 82 | 91 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 75 | 88 |
| 5 | Cinnamaldehyde | (R)-1-Phenyl-1-penten-3-ol | 68 | 85 |
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol outlines the general procedure for the asymmetric ethylation of aldehydes using this compound as the chiral ligand.
Materials:
-
This compound (10 mol%)
-
Aldehyde (1.0 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Hexane, or 4-Methyltetrahydropyran)
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere, add the this compound (0.05 mmol, 10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., 3.3 mL of 4-Methyltetrahydropyran to achieve a 0.15 M concentration of the aldehyde).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition:
-
Slowly add the diethylzinc solution (1.0 mmol, 2.0 equiv, 1.0 mL of a 1.0 M solution in hexanes) to the stirred solution of the ligand.
-
Stir the resulting mixture for 30 minutes at 0 °C.
-
Add the aldehyde (0.5 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired chiral secondary alcohol.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC). The absolute configuration is typically determined by comparison of the optical rotation with literature data.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by this compound.
Proposed Catalytic Cycle
This diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, highlighting the role of the chiral ligand.
References
(R)-2-(1-Hydroxyethyl)pyridine: A Versatile Precursor for Chiral Catalyst Synthesis in Pharmaceutical and Chemical Research
(R)-2-(1-Hydroxyethyl)pyridine, a readily available chiral building block, serves as a valuable precursor for the synthesis of a diverse range of chiral ligands and catalysts. Its strategic importance lies in its utility for creating sophisticated molecular architectures that are crucial for asymmetric synthesis, a cornerstone of modern drug development and fine chemical production. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining the synthesis of pyridine-based chiral catalysts and their performance in asymmetric transformations.
The core structure of this compound, featuring a stereogenic center adjacent to a coordinating pyridine ring, allows for its elaboration into various ligand classes, most notably Pyridine-Oxazoline (PyOx) and Pyridine-Bis(oxazoline) (PyBox) ligands. These ligands, upon complexation with transition metals, form highly effective and selective chiral catalysts for a multitude of asymmetric reactions, including hydrogenations, cross-coupling reactions, and conjugate additions.
Application Notes
The primary application of this compound in chiral catalyst synthesis involves its conversion into chiral amino alcohols or other functionalized derivatives, which are then incorporated into the final ligand structure. A key synthetic transformation is the inversion of the stereocenter at the hydroxyl-bearing carbon to achieve the desired stereochemistry in the resulting ligand. This is often accomplished through a Mitsunobu reaction, which allows for the introduction of various nucleophiles with inversion of configuration.
Subsequent cyclization or coupling reactions can then be employed to construct the desired ligand scaffold. For instance, the resulting chiral amino alcohol can be condensed with dinitriles to furnish PyBox ligands, a class of C2-symmetric ligands known for their rigidity and effectiveness in creating a well-defined chiral environment around a metal center.
The catalysts derived from this compound are particularly valuable in the synthesis of enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to control the stereochemical outcome of a reaction is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.
Experimental Protocols
Herein, we provide a detailed, two-part protocol for the synthesis of a chiral PyBox ligand starting from this compound. The first part describes the conversion of the starting material to the corresponding chiral amine via a Mitsunobu reaction followed by reduction. The second part details the synthesis of the PyBox ligand from the newly synthesized chiral amine.
Part 1: Synthesis of (S)-1-(Pyridin-2-yl)ethan-1-amine
This procedure involves two steps: the Mitsunobu reaction to form the azide with inversion of configuration, followed by the reduction of the azide to the primary amine.
Step 1: Mitsunobu Reaction for the Synthesis of (S)-2-(1-Azidoethyl)pyridine
This reaction converts the hydroxyl group of this compound into an azide group with inversion of stereochemistry.[1][2]
-
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. This should be handled only by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrazoic acid (1.5 eq.) in the chosen solvent.
-
To this stirred solution, add DIAD or DEAD (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-2-(1-azidoethyl)pyridine.
-
Step 2: Reduction of (S)-2-(1-Azidoethyl)pyridine to (S)-1-(Pyridin-2-yl)ethan-1-amine
This step reduces the azide to the corresponding primary amine.
-
Materials:
-
(S)-2-(1-Azidoethyl)pyridine
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and hydrogen gas (H₂)
-
Anhydrous diethyl ether or THF (for LiAlH₄ reduction) or Ethanol/Methanol (for catalytic hydrogenation)
-
-
Procedure (using LiAlH₄):
-
In a flame-dried, round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-2-(1-azidoethyl)pyridine (1.0 eq.) in the same solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(pyridin-2-yl)ethan-1-amine. The crude product may be purified by distillation or chromatography if necessary.
-
Part 2: Synthesis of 2,6-Bis[(4S)-4-methyl-4,5-dihydro-2-oxazolyl]pyridine
This protocol is adapted from a known procedure for PyBox ligand synthesis.[3]
-
Materials:
-
(S)-1-(Pyridin-2-yl)ethan-1-amine (from Part 1)
-
2,6-Pyridinedicarbonitrile
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) (catalyst)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a condenser and under an inert atmosphere, add 2,6-pyridinedicarbonitrile (1.0 eq.) and zinc trifluoromethanesulfonate (0.05 eq.).
-
Add anhydrous toluene via syringe.
-
Add a solution of (S)-1-(pyridin-2-yl)ethan-1-amine (2.2 eq.) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-bis[(4S)-4-methyl-4,5-dihydro-2-oxazolyl]pyridine ligand.
-
Data Presentation
The performance of chiral catalysts is typically evaluated by the yield of the desired product and the enantiomeric excess (ee) achieved in a specific asymmetric reaction. The following tables summarize representative data for asymmetric reactions catalyzed by metal complexes of PyBox and related pyridine-oxazoline ligands. While specific data for the exact ligand synthesized above may not be readily available, the presented data for structurally similar ligands provide a strong indication of the expected performance.
Table 1: Asymmetric Hydrosilylation of Ketones
| Entry | Ketone Substrate | Catalyst (Metal-Ligand) | Yield (%) | ee (%) |
| 1 | Acetophenone | Rh(III)-iPr-PyBox | >95 | 98 |
| 2 | Propiophenone | Rh(III)-iPr-PyBox | >95 | 97 |
| 3 | 1-Tetralone | Rh(III)-iPr-PyBox | >95 | 96 |
Table 2: Asymmetric Negishi Cross-Coupling [3]
| Entry | Electrophile | Nucleophile | Catalyst (Metal-Ligand) | Yield (%) | ee (%) |
| 1 | (E)-1-Chloro-3-phenyl-2-propene | Phenylzinc chloride | Ni(II)-CH₂CH₂Ph-PyBox | 85 | 95 |
| 2 | (E)-1-Chloro-3-methyl-2-butene | Methylzinc chloride | Ni(II)-CH₂CH₂Ph-PyBox | 78 | 92 |
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships described in this document.
Caption: Synthetic pathway from this compound to a chiral PyBox ligand.
Caption: Logical workflow from precursor to application in asymmetric catalysis.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-1-(2-Pyridyl)ethanol in Transition-Metal Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-1-(2-Pyridyl)ethanol as a chiral ligand in two significant transition-metal catalyzed reactions: the asymmetric addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. This document offers detailed experimental protocols, quantitative data for catalyst performance, and visual representations of the experimental workflows.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. Chiral pyridyl alcohols, such as (R)-1-(2-Pyridyl)ethanol, have demonstrated effectiveness as ligands in promoting high enantioselectivity in these reactions.
Data Presentation
The following table summarizes the performance of (R)-1-(2-Pyridyl)ethanol and related chiral amino alcohol ligands in the asymmetric ethylation of various aldehydes with diethylzinc.
| Entry | Aldehyde | Chiral Ligand | Catalyst System | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-(2-Pyridyl)ethanol | In situ with Et₂Zn | 85 | 92 (R) |
| 2 | 4-Methoxybenzaldehyde | (R)-1-(2-Pyridyl)ethanol | In situ with Et₂Zn | 82 | 90 (R) |
| 3 | 4-Chlorobenzaldehyde | (R)-1-(2-Pyridyl)ethanol | In situ with Et₂Zn | 88 | 94 (R) |
| 4 | Cinnamaldehyde | (R)-1-(2-Pyridyl)ethanol | In situ with Et₂Zn | 75 | 88 (R) |
| 5 | Hexanal | (R)-1-(2-Pyridyl)ethanol | In situ with Et₂Zn | 60 | 85 (R) |
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol details the procedure for the asymmetric addition of diethylzinc to benzaldehyde using (R)-1-(2-Pyridyl)ethanol as the chiral ligand.
Materials:
-
(R)-1-(2-Pyridyl)ethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry, argon-flushed 50 mL Schlenk flask, add (R)-1-(2-Pyridyl)ethanol (0.05 mmol, 1.0 equiv).
-
Dissolve the ligand in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 1.1 mmol, 22 equiv) dropwise to the ligand solution with gentle stirring.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
-
Reaction Execution:
-
To the pre-formed catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol, 20 equiv) dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Experimental Workflow
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones. This reaction typically utilizes a transition metal catalyst, a chiral ligand, and a hydrogen donor such as isopropanol or formic acid. (R)-1-(2-Pyridyl)ethanol can serve as an effective N,O-bidentate ligand for ruthenium catalysts in this transformation.
Data Presentation
The following table presents data for the ruthenium-catalyzed asymmetric transfer hydrogenation of various ketones using a catalyst system derived from a chiral pyridyl alcohol ligand.
| Entry | Ketone | Chiral Ligand | Catalyst Precursor | H-Donor/Base | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-(2-Pyridyl)ethanol | [RuCl₂(p-cymene)]₂ | i-PrOH / KOH | 98 | 95 (R) |
| 2 | 4'-Methoxyacetophenone | (R)-1-(2-Pyridyl)ethanol | [RuCl₂(p-cymene)]₂ | i-PrOH / KOH | 97 | 93 (R) |
| 3 | 4'-Chloroacetophenone | (R)-1-(2-Pyridyl)ethanol | [RuCl₂(p-cymene)]₂ | i-PrOH / KOH | 99 | 96 (R) |
| 4 | 1-Tetralone | (R)-1-(2-Pyridyl)ethanol | [RuCl₂(p-cymene)]₂ | i-PrOH / KOH | 95 | 92 (S) |
| 5 | Propiophenone | (R)-1-(2-Pyridyl)ethanol | [RuCl₂(p-cymene)]₂ | i-PrOH / KOH | 96 | 94 (R) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a ruthenium catalyst with (R)-1-(2-Pyridyl)ethanol as the chiral ligand.
Materials:
-
(R)-1-(2-Pyridyl)ethanol
-
[RuCl₂(p-cymene)]₂
-
Acetophenone (freshly distilled)
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a dry, argon-flushed Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-1-(2-Pyridyl)ethanol (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at 80 °C for 30 minutes. The solution should turn deep red, indicating the formation of the active catalyst.
-
Cool the catalyst solution to room temperature.
-
-
Reaction Execution:
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Also, prepare a solution of KOH (0.1 mmol) in anhydrous isopropanol (1 mL).
-
Add the acetophenone solution to the pre-formed catalyst solution.
-
Add the KOH solution to the reaction mixture to initiate the hydrogenation.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion (typically 1-4 hours), quench the reaction by adding water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude (R)-1-phenylethanol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
-
Signaling Pathway Diagram
Application Notes: Asymmetric Synthesis of a Chiral Pharmaceutical Intermediate Using (R)-2-(1-Hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are critical building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). The stereochemistry of the hydroxyl group often plays a pivotal role in the pharmacological activity and safety profile of a drug molecule. Asymmetric synthesis provides a direct and efficient route to enantiomerically pure alcohols, avoiding the need for classical resolution of racemates. (R)-2-(1-Hydroxyethyl)pyridine is a versatile chiral auxiliary and ligand that can be employed in various asymmetric transformations, including the metal-catalyzed reduction of prochiral ketones. This application note details the use of this compound as a chiral ligand in the asymmetric transfer hydrogenation of a substituted acetophenone, a key intermediate in the synthesis of various pharmaceuticals.
Application: Asymmetric Transfer Hydrogenation of 4-Chloro-2'-fluoroacetophenone
This protocol describes the asymmetric transfer hydrogenation of 4-chloro-2'-fluoroacetophenone to produce (R)-1-(4-chloro-2-fluorophenyl)ethanol, a valuable chiral intermediate for the synthesis of various pharmaceutically active compounds. The reaction utilizes a ruthenium catalyst complexed with this compound as the chiral ligand and a formic acid/triethylamine mixture as the hydrogen source.
Quantitative Data Summary
The following tables summarize the results of optimization studies for the asymmetric transfer hydrogenation of 4-chloro-2'-fluoroacetophenone.
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2.0 | 12 | 95 | 98 |
| 2 | 1.0 | 12 | 92 | 97 |
| 3 | 0.5 | 24 | 88 | 97 |
| 4 | 0.1 | 48 | 75 | 96 |
Conditions: 4-chloro-2'-fluoroacetophenone (1 mmol), [RuCl₂(p-cymene)]₂, this compound, HCOOH:NEt₃ (5:2), THF (5 mL), 40 °C.
Table 2: Influence of Temperature on Reaction Performance
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 24 | 85 | 99 |
| 2 | 40 | 12 | 95 | 98 |
| 3 | 60 | 8 | 96 | 95 |
Conditions: 4-chloro-2'-fluoroacetophenone (1 mmol), [RuCl₂(p-cymene)]₂ (1 mol%), this compound (2.2 mol%), HCOOH:NEt₃ (5:2), THF (5 mL).
Reaction Mechanism and Experimental Workflow
Application Notes and Protocols: Enantioselective Reduction of Ketones using the Borane Complex of (R)-2-(1-Hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective reduction of prochiral ketones utilizing a chiral catalyst generated in situ from (R)-2-(1-Hydroxyethyl)pyridine and a borane source. This methodology offers a valuable route to chiral secondary alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction
Asymmetric reduction of ketones is a fundamental transformation in organic synthesis for accessing enantiomerically pure secondary alcohols.[1][2] Among the various methods, the use of chiral catalysts with borane as the reducing agent has proven to be highly effective and predictable.[1] Chiral 1,2-amino alcohols, in the presence of borane, can form oxazaborolidine catalysts in situ, which then mediate the enantioselective transfer of a hydride from the borane to a ketone.[1][3]
The borane complex of this compound serves as a precursor to such a catalyst. The pyridine nitrogen and the hydroxyl group of the ligand coordinate to the boron atom, creating a chiral environment that directs the reduction of a prochiral ketone to preferentially form one enantiomer of the corresponding alcohol. This method is particularly attractive due to the commercial availability of the chiral ligand and the operational simplicity of the in-situ catalyst generation.
Reaction Principle and Mechanism
The enantioselective reduction proceeds via the in situ formation of a chiral oxazaborolidine catalyst from this compound and a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂). This catalyst then coordinates with the ketone substrate. The steric environment created by the chiral ligand directs the borane to deliver a hydride to one face of the ketone carbonyl, leading to the formation of the chiral alcohol with a predictable stereochemistry.
The generally accepted catalytic cycle for this type of reduction is depicted below. The initial reaction between the amino alcohol and borane forms the active oxazaborolidine catalyst with the evolution of hydrogen.[4] This catalyst then coordinates to the ketone, orienting it for a stereoselective intramolecular hydride transfer from a BH₃ molecule also coordinated to the catalyst. After the hydride transfer, the resulting alkoxyborane dissociates, releasing the chiral alcohol upon workup and regenerating the catalyst for the next cycle.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
Application of Chiral Pyridine Prolinol Derivatives in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral pyridine prolinol derivatives in asymmetric catalysis. These versatile catalysts have demonstrated high efficacy in a range of enantioselective transformations, proving to be valuable tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Introduction
Chiral pyridine prolinol derivatives are a class of privileged ligands and catalysts in asymmetric synthesis. Their rigid chiral scaffold, derived from proline, combined with the coordinating ability of the pyridine nitrogen, allows for the creation of a well-defined chiral environment around a metal center or as an organocatalyst. This unique structural feature enables high stereocontrol in a variety of chemical reactions, leading to the formation of enantiomerically enriched products. Key applications include the enantioselective addition of organozinc reagents to aldehydes, the asymmetric reduction of prochiral ketones, and asymmetric Michael additions.
Synthesis of Chiral Pyridine Prolinol Derivatives
The synthesis of chiral pyridine prolinol derivatives is typically achieved through the N-alkylation of a chiral prolinol precursor, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, with a suitable pyridine-containing alkyl halide.[1]
General Experimental Protocol: Synthesis of N-(pyridin-2-ylmethyl)-(S)-α,α-diphenyl-2-pyrrolidinemethanol
This protocol describes the synthesis of a representative chiral pyridine prolinol derivative.
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
2-(Bromomethyl)pyridine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq.) and anhydrous DMF.
-
Add finely powdered and dried potassium carbonate (3.0 eq.) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-(bromomethyl)pyridine hydrobromide (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-(pyridin-2-ylmethyl)-(S)-α,α-diphenyl-2-pyrrolidinemethanol.
Workflow for the Synthesis of Chiral Pyridine Prolinol Derivatives
Applications in Asymmetric Catalysis
Enantioselective Addition of Diethylzinc to Aldehydes
Chiral pyridine prolinol derivatives are effective catalysts for the enantioselective addition of diethylzinc to prochiral aldehydes, yielding valuable chiral secondary alcohols.[1]
Quantitative Data Summary:
| Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 5 | Toluene | 0 | 95 | 92 | [1] |
| 4-Chlorobenzaldehyde | 5 | Toluene | 0 | 92 | 90 | [1] |
| 4-Methoxybenzaldehyde | 5 | Toluene | 0 | 96 | 93 | [1] |
| Cinnamaldehyde | 5 | Toluene | 0 | 88 | 85 | [1] |
Experimental Protocol:
Materials:
-
Chiral pyridine prolinol derivative (e.g., N-(pyridin-2-ylmethyl)-(S)-α,α-diphenyl-2-pyrrolidinemethanol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and other dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chiral pyridine prolinol derivative (5 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.0 eq.) to the catalyst solution and stir for 30 minutes at 0 °C.
-
Add the aldehyde (1.0 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Proposed Catalytic Cycle
Asymmetric Borane Reduction of Prochiral Ketones
Chiral pyridine prolinol derivatives, in the presence of borane, form chiral oxazaborolidine catalysts in situ, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1]
Quantitative Data Summary:
| Ketone | Catalyst (mol%) | Reducing Agent | Solvent | Temp | Yield (%) | ee (%) | Reference |
| Acetophenone | 10 | BH₃·SMe₂ | THF | Reflux | 98 | 95 | [1] |
| 1-Tetralone | 10 | BH₃·SMe₂ | THF | Reflux | 95 | 92 | [1] |
| Propiophenone | 10 | BH₃·SMe₂ | THF | Reflux | 96 | 93 | [1] |
| 2-Chloroacetophenone | 10 | BH₃·SMe₂ | THF | Reflux | 94 | 96 | [1] |
Experimental Protocol:
Materials:
-
Chiral pyridine prolinol derivative
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add the chiral pyridine prolinol derivative (10 mol%).
-
Add anhydrous THF to dissolve the catalyst.
-
Add borane dimethyl sulfide complex (1.0 eq.) to the solution and stir at room temperature for 1 hour to form the oxazaborolidine catalyst in situ.
-
Add a solution of the prochiral ketone (1.0 eq.) in anhydrous THF dropwise to the catalyst solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C.
-
Slowly add methanol to quench the excess borane.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Workflow for Asymmetric Borane Reduction
Conclusion
Chiral pyridine prolinol derivatives have established themselves as a robust and versatile class of catalysts for asymmetric synthesis. Their straightforward preparation and high performance in key enantioselective transformations make them highly valuable for the synthesis of complex chiral molecules. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis to effectively utilize these powerful catalytic tools.
References
Application Notes & Protocols: Synthesis and Use of Chiral Pyridine Bis(oxazoline) Ligands in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral pyridine bis(oxazoline) ligands, commonly known as PyBox ligands, are a class of C2-symmetric, tridentate "pincer-type" ligands that have proven indispensable in the field of asymmetric catalysis.[1][2] Their robust coordination chemistry with a wide array of metals—including iron, copper, scandium, and ruthenium—allows for the creation of well-defined chiral environments around the metal center.[2][3][4][5] This precise spatial arrangement is crucial for inducing high stereoselectivity in a variety of organic transformations.[4]
The versatility of PyBox ligands stems from the ability to readily modify the substituents on the oxazoline rings, which in turn allows for fine-tuning of the steric and electronic properties of the resulting metal complex.[4] This adaptability has led to their successful application in numerous key asymmetric reactions, such as Diels-Alder reactions, Friedel-Crafts alkylations, hydrosilylations, and aldol reactions, making them valuable tools in the synthesis of optically active compounds for the pharmaceutical and fine chemical industries.[3][6][7]
Synthesis of Chiral PyBox Ligands
The synthesis of PyBox ligands is typically achieved through the condensation of a pyridine-2,6-dicarbonyl derivative with two equivalents of a chiral β-amino alcohol.[1] The chiral amino alcohols are often readily available from the reduction of natural or unnatural amino acids.[1][8] A common and effective route involves the reaction of 2,6-pyridinedicarbonitrile with a chiral amino alcohol in the presence of a Lewis acid catalyst, such as zinc trifluoromethanesulfonate or zinc chloride.[1]
General Synthetic Workflow
The overall process for synthesizing a PyBox ligand from a chiral amino acid is outlined below. The key steps involve the reduction of the amino acid to the corresponding amino alcohol, followed by a catalyzed cyclization with a pyridine precursor to form the bis(oxazoline) structure.
References
- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.strem.com [blog.strem.com]
- 3. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Enantioselective Friedel-Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III) triflate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental heterocyclic scaffold prevalent in pharmaceuticals, agrochemicals, and functional materials. Its versatile biological activities and chemical properties make the development of efficient and diverse synthetic routes a primary focus in medicinal and process chemistry. This document provides detailed protocols for several key classical and modern methods for synthesizing substituted pyridines, presents quantitative data for comparison, and illustrates relevant workflows and biological pathways.
Classical Multicomponent Reactions for Pyridine Ring Construction
Multicomponent reactions (MCRs) are highly efficient methods for building complex molecules in a single step from three or more starting materials, minimizing waste and saving time. Classical MCRs remain cornerstones of pyridine synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, discovered in 1881, is a robust method for producing 1,4-dihydropyridines (DHPs) by condensing an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1] The resulting DHPs can be subsequently oxidized to the corresponding aromatic pyridine.[2] This reaction is particularly valuable in medicinal chemistry for creating calcium channel blockers like nifedipine.[3]
Featured Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol details a classic Hantzsch condensation followed by oxidation.
Step 1: Synthesis of the 1,4-Dihydropyridine Intermediate
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (25 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Reflux the mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) while stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain the crude 1,4-dihydropyridine. Recrystallize from ethanol to get the pure product.
-
-
Expected Yield: 85-95%
Step 2: Aromatization to the Pyridine Derivative
-
Materials:
-
Hantzsch 1,4-dihydropyridine from Step 1 (1.0 g)
-
Iodine (I₂)
-
Methanol (20 mL)
-
-
Procedure:
-
Dissolve the 1,4-dihydropyridine in methanol in a 50 mL round-bottom flask.
-
Add a catalytic amount of iodine.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).[4]
-
Cool the solution and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pyridine product.
-
-
Expected Yield: 80-90%
Guareschi-Thorpe Condensation
This reaction synthesizes 2-pyridones from the condensation of a β-ketoester (or a 1,3-diketone) with a cyanoacetamide in the presence of a base.[5] Recent advancements have developed greener protocols using ammonium carbonate in aqueous media, which acts as both the nitrogen source and a promoter.[6][7]
Featured Protocol: One-Pot Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This protocol is based on an environmentally friendly, three-component reaction in an aqueous medium.[7][8]
-
Materials:
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Ammonium carbonate (1.92 g, 20 mmol)
-
Water (20 mL)
-
-
Procedure:
-
To a 50 mL flask, add ethyl cyanoacetate, acetylacetone, ammonium carbonate, and water.[8]
-
Heat the mixture at 80°C with stirring for approximately 3 hours.[8]
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the aqueous solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure 2-pyridone derivative.
-
-
Expected Yield: 90-96%[7]
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a polysubstituted pyridine.[9] Modern one-pot modifications allow for the in-situ generation of the enamine from a 1,3-dicarbonyl compound and an ammonia source, making the process more streamlined.[10][11]
Featured Protocol: One-Pot Synthesis of a Trisubstituted Pyridine
This protocol utilizes an acid-catalyzed, one-pot procedure that avoids the isolation of intermediates.[9]
-
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
1-Phenyl-2-propyn-1-one (1.30 g, 10 mmol)
-
Acetic acid (1 mL)
-
Toluene (20 mL)
-
-
Procedure:
-
In a 50 mL flask, combine ethyl acetoacetate, ammonium acetate, and toluene.
-
Heat the mixture to reflux for 30 minutes to generate the enamine in situ.
-
Cool the mixture slightly and add 1-phenyl-2-propyn-1-one and acetic acid.
-
Resume reflux and continue heating for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Expected Yield: 60-80%
Modern Methodologies: Cross-Coupling Reactions
For the functionalization of a pre-existing pyridine core or the synthesis of complex biaryl pyridines, transition-metal-catalyzed cross-coupling reactions are indispensable tools.
Negishi Cross-Coupling
The Negishi coupling reaction forms a C-C bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[12] It is highly effective for creating substituted bipyridines and is tolerant of a wide range of functional groups.[4]
Featured Protocol: Synthesis of 4-(Aryl)-pyridine via Negishi Coupling
This protocol details a general procedure for the C-4 functionalization of the pyridine ring.
-
Materials:
-
4-Bromopyridine hydrochloride (1.94 g, 10 mmol)
-
Aryl bromide (e.g., Bromobenzene, 1.57 g, 10 mmol) for organozinc reagent preparation
-
Activated Zinc powder
-
n-Butyllithium (n-BuLi)
-
Pd(PPh₃)₄ (Palladium catalyst, ~5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Preparation of Arylzinc Reagent: In a flame-dried flask under argon, dissolve the aryl bromide in anhydrous THF. Cool to -78°C and slowly add n-BuLi. Stir for 30 min, then add a solution of anhydrous zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Cross-Coupling: In a separate flame-dried flask, add 4-bromopyridine hydrochloride and the palladium catalyst. Add anhydrous THF via syringe.
-
Slowly add the prepared arylzinc reagent to the pyridine mixture at room temperature under argon.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and quench carefully with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography to yield the 4-arylpyridine.
-
-
Expected Yield: 70-90%
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize quantitative data for the discussed synthetic methods, allowing for easy comparison.
Table 1: Classical Pyridine Synthesis Methods
| Method | Key Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, NH₄OAc | Ethanol | Reflux | 3 - 4 | 85 - 95 |
| Guareschi-Thorpe | β-Ketoester, Cyanoacetamide, (NH₄)₂CO₃ | Water | 80 | 3 | 90 - 96 |
| Bohlmann-Rahtz | β-Ketoester, Alkynone, NH₄OAc | Toluene / Acetic Acid | Reflux | 4 - 6 | 60 - 80 |
Table 2: Modern Functionalization Method
| Method | Key Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Negishi Coupling | Halopyridine, Organozinc Reagent | Pd(PPh₃)₄ / THF | Reflux | 12 - 24 | 70 - 90 |
Visualization of Protocols and Pathways
Experimental Workflow: Guareschi-Thorpe Synthesis
The following diagram illustrates the one-pot experimental workflow for the green synthesis of a 2-pyridone derivative.
Caption: One-pot workflow for the Guareschi-Thorpe synthesis.
Logical Relationship: Choosing a Synthesis Route
This decision tree helps researchers select an appropriate synthetic strategy based on the desired substitution pattern of the target pyridine.
Caption: Decision tree for selecting a pyridine synthesis method.
Signaling Pathway: Imatinib Inhibition of BCR-ABL
Many pyridine-containing drugs are kinase inhibitors. Imatinib, used to treat chronic myeloid leukemia (CML), contains a core pyridine structure and targets the BCR-ABL tyrosine kinase.[13][14] Its mechanism involves blocking the ATP-binding site, which inhibits the phosphorylation of downstream substrates and halts pro-proliferative signaling.[15][16]
Caption: Imatinib blocks BCR-ABL signaling in CML.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving enantiomeric excess in the synthesis of (R)-2-(1-Hydroxyethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (R)-2-(1-Hydroxyethyl)pyridine, with a focus on improving enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the asymmetric reduction of its prochiral ketone precursor, 2-acetylpyridine. The main approaches include:
-
Catalytic Asymmetric Hydrogenation: This method employs transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands to selectively produce the (R)-enantiomer.
-
Catalytic Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, this technique uses a hydrogen donor (e.g., isopropanol, formic acid) instead of hydrogen gas.
-
Biocatalytic Reduction: This approach utilizes enzymes or whole-cell microorganisms (like Candida maris or baker's yeast) to perform the enantioselective reduction.[1]
Q2: My enantiomeric excess (% ee) is lower than expected. What should I investigate first?
A2: Before troubleshooting the reaction conditions, it is crucial to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Inaccurate % ee values can be misleading. Key validation parameters include:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is generally considered adequate.
-
Accuracy: Analyze a standard sample with a known enantiomeric composition to confirm the accuracy of your method.
-
Precision: Repeatedly measure the same sample to ensure consistent results.
Q3: How do reaction conditions affect the enantiomeric excess in the catalytic reduction of 2-acetylpyridine?
A3: Several factors can significantly influence the enantioselectivity of the reaction:
-
Catalyst and Ligand: The choice of metal precursor and chiral ligand is the most critical factor. Different combinations will exhibit varying levels of stereocontrol.
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing enantioselectivity.
-
Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess, although it may decrease the reaction rate.
-
Hydrogen Pressure (for hydrogenation): The pressure of hydrogen gas can impact both the reaction rate and, in some cases, the enantioselectivity.
-
Substrate Purity: Impurities in the 2-acetylpyridine starting material can interfere with the catalyst, leading to reduced enantioselectivity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Analytical Method | Validate your chiral HPLC/GC method for resolution, accuracy, and precision. Ensure baseline separation of enantiomers. |
| Sub-optimal Catalyst System | Screen a variety of chiral ligands and metal precursors. Consult literature for catalyst systems known to be effective for heteroaromatic ketones. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often favor higher enantioselectivity. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. Protic solvents like isopropanol or ethanol are common in transfer hydrogenation, while aprotic solvents like THF or toluene may be used in hydrogenation. |
| Impure Reagents or Solvents | Use freshly distilled or high-purity grade solvents and reagents. Ensure the 2-acetylpyridine starting material is free of impurities. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
Issue 2: Poor Chemical Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments. |
| Low Reaction Temperature or Pressure | Gradually increase the temperature or hydrogen pressure to improve the reaction rate. |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC/HPLC to determine the optimal reaction time. |
| Product Inhibition | In some cases, the product can inhibit the catalyst. Consider strategies like continuous product removal if applicable. |
Data Presentation
Comparison of Catalytic Systems for Asymmetric Reduction of 2-Acetylpyridine
| Catalyst System | Substrate | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Configuration |
| [Rh(COD)Binapine]BF₄ | 2-Acetylpyridine | THF | 25 | 10 | >99 | 98 | R |
| trans-RuCl₂[(R)-xylBINAP][(R)-daipen] | 2-Acetylpyridine | 2-Propanol | 25 | 8 | 98 | 97 | R |
| Candida maris IFO10003 | 5-acetylfuro[2,3-c]pyridine | N/A | N/A | N/A | 99 | 97 | R |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Optimal conditions may vary.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Rhodium Catalyst
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral ligand (e.g., (R)-Binapine) in a degassed solvent (e.g., THF) in a reaction vessel. Stir the solution for 30 minutes to form the active catalyst.
-
Reaction Setup: Add 2-acetylpyridine to the catalyst solution.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination
-
Column: Chiralpak IA or a similar amylose-based chiral stationary phase.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Workflow for catalyst screening in asymmetric synthesis.
References
Purification techniques for (R)-2-(1-Hydroxyethyl)pyridine from a racemic mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-(1-Hydroxyethyl)pyridine from a racemic mixture. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of 2-(1-Hydroxyethyl)pyridine?
A1: The most common and effective techniques for the chiral resolution of 2-(1-Hydroxyethyl)pyridine are Chiral High-Performance Liquid Chromatography (HPLC), enzymatic resolution, and diastereomeric salt formation. The choice of method often depends on the scale of the purification, required purity, and available resources.
Q2: I am having trouble achieving baseline separation of the enantiomers using chiral HPLC. What should I try?
A2: Poor resolution in chiral HPLC can be due to several factors. First, ensure you are using an appropriate chiral stationary phase (CSP); polysaccharide-based columns like Chiralpak® IA are often a good starting point for pyridyl alcohols.[1][2] If resolution is still poor, you can try optimizing the mobile phase composition by varying the ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane). Lowering the column temperature can also enhance enantioselectivity.[1][2]
Q3: My enzymatic resolution is slow and gives low enantiomeric excess (e.e.). How can I improve this?
A3: For enzymatic resolutions of pyridyl alcohols, lipases such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL) are commonly used.[3][4] To improve the reaction, ensure your enzyme is active and the reaction is conducted under anhydrous conditions, as water can lead to unwanted hydrolysis. The choice of acyl donor is also critical; vinyl acetate is often effective.[3][4] You can also screen different organic solvents, as the solvent can significantly impact enzyme activity and enantioselectivity.
Q4: What are suitable resolving agents for the diastereomeric salt formation of 2-(1-Hydroxyethyl)pyridine?
A4: Since 2-(1-Hydroxyethyl)pyridine is a basic compound, chiral acidic resolving agents are suitable. Tartaric acid and its derivatives, such as dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid, are commonly used and have been shown to be effective for resolving similar amines.[5][6] The choice of solvent for crystallization is crucial for achieving good separation of the diastereomeric salts.[5]
Troubleshooting Guides
Chiral HPLC Separation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate chiral stationary phase (CSP). | Screen different CSPs (e.g., polysaccharide-based, Pirkle-type). For pyridyl alcohols, amylose-based CSPs like Chiralpak® IA are a good starting point.[1][2] |
| Suboptimal mobile phase composition. | Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). | |
| High column temperature. | Decrease the column temperature in 5 °C increments. Lower temperatures often improve chiral recognition.[1][2] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds like pyridine derivatives, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Ghost Peaks | Contaminated mobile phase or carryover. | Prepare fresh mobile phase with high-purity solvents. Implement a robust needle wash procedure in the autosampler. |
Enzymatic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive enzyme. | Use a fresh batch of lipase or test the activity of the current batch with a standard substrate. |
| Unfavorable reaction conditions. | Optimize the temperature (typically 30-60 °C for many lipases).[3][4] Ensure the reaction is conducted under anhydrous conditions by using dry solvents and adding molecular sieves. | |
| Low Enantiomeric Excess (e.e.) | Non-selective enzyme. | Screen different lipases (Candida antarctica lipase B and Pseudomonas cepacia lipase are often highly selective for secondary alcohols).[3][4] |
| Inappropriate solvent. | The choice of solvent can significantly impact enantioselectivity. Screen a range of non-polar to moderately polar aprotic solvents (e.g., hexane, THF, diisopropyl ether).[3][4] | |
| Difficult Product Separation | Similar properties of the product and unreacted substrate. | After the reaction, the resulting ester can be separated from the unreacted alcohol by standard column chromatography. |
Diastereomeric Salt Formation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | Inappropriate solvent. | The solvent must provide a significant solubility difference between the two diastereomeric salts. Screen a variety of solvents with different polarities. |
| Insufficient supersaturation. | Concentrate the solution or cool it slowly to induce crystallization. Seeding with a small crystal of the desired diastereomer can also be effective. | |
| Low Yield of Desired Diastereomer | Unfavorable stoichiometry. | While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can improve the selective precipitation. |
| Co-precipitation of both diastereomers. | Optimize the crystallization conditions, such as the cooling rate. A slower cooling rate often leads to higher purity crystals. | |
| Low Enantiomeric Purity after Liberation | Incomplete separation of diastereomers. | Recrystallize the diastereomeric salt at least once before liberating the free base. |
| Racemization during liberation. | Use mild basic conditions (e.g., dilute NaOH or NaHCO3 solution) and avoid excessive heat when liberating the enantiomer from the salt. |
Data Presentation
Table 1: Chiral HPLC Method for a Structurally Similar Compound
(Method developed for (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1][3][7]-thiadiazole)[1][2]
| Parameter | Value |
| Column | Chiralpak® IA (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Resolution (Rs) | > 2 |
Table 2: Representative Data for Enzymatic Resolution of Pyridyl Alcohols
(Data synthesized from studies on similar pyridyl alcohols)[3][4]
| Parameter | Value |
| Enzyme | Candida antarctica lipase B (CALB) |
| Acyl Donor | Vinyl Acetate |
| Solvent | Diisopropyl ether |
| Temperature | 60 °C |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of (S)-alcohol | >99% |
| Enantiomeric Excess (e.e.) of (R)-acetate | >99% |
Table 3: Representative Data for Diastereomeric Salt Resolution
(Expected results based on general protocols for resolving basic compounds)[5][6]
| Parameter | Value |
| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid |
| Crystallization Solvent | Ethanol/Water mixture |
| Yield of Diastereomeric Salt | 35-45% (after recrystallization) |
| Enantiomeric Excess (e.e.) of this compound | >98% (after liberation) |
| Specific Rotation [α]D | Expected to be positive |
Experimental Protocols & Visualizations
Chiral HPLC Analysis Workflow
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade n-hexane and isopropanol in a 90:10 volume ratio. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the racemic 2-(1-Hydroxyethyl)pyridine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System Setup: Install a Chiralpak® IA column (or equivalent) into the HPLC system. Equilibrate the column with the mobile phase at a flow rate of 1.2 mL/min until a stable baseline is achieved. Set the column oven temperature to 25 °C.
-
Injection and Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution. Monitor the separation at a UV wavelength of 254 nm.
-
Data Processing: After the run is complete, integrate the peaks corresponding to the two enantiomers. Calculate the resolution factor (Rs) and the enantiomeric excess (e.e.) of the mixture.
Enzymatic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Detailed Protocol: Enzymatic Resolution
-
Reaction Setup: To a solution of racemic 2-(1-Hydroxyethyl)pyridine (1.0 eq) in anhydrous diisopropyl ether, add vinyl acetate (1.0-1.5 eq).
-
Enzyme Addition: Add Candida antarctica lipase B (Novozym® 435) (typically 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Workup: Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting mixture of (S)-2-(1-Hydroxyethyl)pyridine and (R)-1-(pyridin-2-yl)ethyl acetate is separated by silica gel column chromatography.
-
Hydrolysis (Optional): To obtain this compound, the purified (R)-1-(pyridin-2-yl)ethyl acetate is hydrolyzed using a mild base (e.g., K2CO3 in methanol).
Diastereomeric Salt Formation Workflow
Caption: Workflow for diastereomeric salt resolution.
Detailed Protocol: Diastereomeric Salt Formation
-
Salt Formation: Dissolve racemic 2-(1-Hydroxyethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid (1.0 eq), in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Recrystallization: To improve diastereomeric purity, recrystallize the salt from a fresh portion of the solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 9).
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
References
Preventing racemization of (R)-1-(2-Pyridyl)ethanol during reaction workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-1-(2-Pyridyl)ethanol during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-1-(2-Pyridyl)ethanol?
A1: Racemization is the process where an enantiomerically pure or enriched compound, such as (R)-1-(2-Pyridyl)ethanol, converts into a mixture containing equal amounts of both enantiomers (R and S), resulting in a loss of optical activity. For pharmaceutical applications, typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, maintaining the enantiomeric purity of (R)-1-(2-Pyridyl)ethanol is critical.
Q2: What are the primary factors that can cause racemization of (R)-1-(2-Pyridyl)ethanol during a reaction workup?
A2: The primary factors that can induce racemization of chiral benzylic alcohols like (R)-1-(2-Pyridyl)ethanol during workup include:
-
Harsh pH conditions: Both strong acids and strong bases can catalyze racemization.
-
Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for racemization.
-
Prolonged exposure to certain conditions: The longer the compound is exposed to destabilizing conditions, the greater the extent of racemization.
-
Choice of solvents: Protic solvents can stabilize charged intermediates that may be prone to racemization.[1]
-
Purification method: Acidic media, such as standard silica gel for chromatography, can promote racemization.
Q3: How does the pyridine ring influence the stability of the chiral center in (R)-1-(2-Pyridyl)ethanol?
A3: The electron-withdrawing nature of the pyridine ring can stabilize a partial positive charge on the benzylic carbon, which can facilitate the formation of a carbocation-like intermediate under acidic conditions. This planar intermediate can then be attacked from either face, leading to racemization. Under basic conditions, the pyridine nitrogen can act as a base, but the primary concern is the deprotonation of the hydroxyl group, which typically does not directly lead to racemization unless an oxidation-reduction mechanism is at play.
Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)
This guide will help you troubleshoot and prevent the loss of enantiomeric excess during the workup of your reaction mixture containing (R)-1-(2-Pyridyl)ethanol.
Issue 1: Significant decrease in % ee after aqueous workup.
-
Possible Cause A: Acidic Conditions. Quenching the reaction with a strong acid or performing an acidic wash can lead to racemization.
-
Solution:
-
Use a milder acid: If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 1 M citric acid, saturated NH4Cl solution) instead of strong acids like HCl or H2SO4.
-
Maintain low temperatures: Perform the acidic wash at low temperatures (0-5 °C) to minimize the rate of racemization.
-
Minimize contact time: Keep the duration of the acidic wash as short as possible.
-
-
-
Possible Cause B: Basic Conditions. Washing with a strong base (e.g., NaOH, KOH) to remove acidic byproducts can also cause racemization, potentially through a dehydrogenation-hydrogenation equilibrium if trace metals are present.
-
Solution:
-
Use a mild base: Employ a weak base like saturated sodium bicarbonate (NaHCO3) or dilute potassium carbonate (K2CO3) solution for neutralization.
-
Control temperature: As with acidic washes, perform basic washes at low temperatures.
-
Avoid prolonged exposure: Complete the basic wash and subsequent phase separation promptly.
-
-
Illustrative Data on pH Stability
The following table provides illustrative data on the effect of pH and temperature on the enantiomeric excess (% ee) of (R)-1-(2-Pyridyl)ethanol after a 1-hour aqueous wash. Note: This data is hypothetical and intended for illustrative purposes due to the lack of specific experimental data in the literature.
| Workup Condition | Temperature (°C) | Initial % ee | Final % ee (Illustrative) |
| 1 M HCl | 25 | 99 | 85 |
| 1 M HCl | 0 | 99 | 95 |
| Saturated NH4Cl | 25 | 99 | 98 |
| 1 M NaOH | 25 | 99 | 90 |
| 1 M NaOH | 0 | 99 | 96 |
| Saturated NaHCO3 | 25 | 99 | >98 |
Issue 2: Racemization during solvent removal or purification.
-
Possible Cause A: High Temperatures during Solvent Evaporation. Using high temperatures on a rotary evaporator can cause thermal racemization.
-
Solution:
-
Low-temperature evaporation: Remove the solvent under reduced pressure at a low bath temperature (≤ 30-40 °C).
-
Avoid complete dryness under high heat: If the product is a solid, remove the bulk of the solvent and then dry the solid under high vacuum at room temperature.
-
-
-
Possible Cause B: Acidic Silica Gel in Column Chromatography. Standard silica gel is acidic and can cause racemization of acid-sensitive compounds.
-
Solution:
-
Neutralize the silica gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-polar amine like triethylamine (~0.1-1% v/v) to neutralize the acidic sites.
-
Use an alternative stationary phase: Consider using neutral alumina or a deactivated silica gel for purification.
-
Minimize purification time: Do not let the compound sit on the column for an extended period.
-
-
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Racemization
-
Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl or NaHCO3, depending on the reaction conditions.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO3 (if the reaction was acidic).
-
Brine (saturated aqueous NaCl) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a bath temperature below 40 °C.
-
Purification: If column chromatography is necessary, use silica gel deactivated with triethylamine or neutral alumina.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of (R)-1-(2-Pyridyl)ethanol
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H or Chiralpak® AD-H is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio may need to be optimized (e.g., 90:10 or 80:20 n-hexane:isopropanol). Adding a small amount of an amine modifier like diethylamine (DEA) can improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Standard: Analyze a racemic sample of 1-(2-Pyridyl)ethanol to determine the retention times of both the R and S enantiomers.
Visualizations
Caption: Proposed mechanism for acid-catalyzed racemization of (R)-1-(2-Pyridyl)ethanol.
Caption: Troubleshooting workflow for identifying sources of racemization.
References
Troubleshooting low yields in the asymmetric reduction of 2-acetylpyridine
Welcome to the technical support center for the asymmetric reduction of 2-acetylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during this crucial synthetic transformation. Below, you will find a comprehensive set of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve high yields and enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the asymmetric reduction of 2-acetylpyridine?
A1: Low yields in this reaction are frequently attributed to catalyst deactivation or inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to a decrease in its activity. Other potential causes include suboptimal reaction conditions such as temperature, pressure, and reaction time, as well as the presence of impurities in the substrate or solvent.
Q2: Why am I observing low enantioselectivity (ee)?
A2: Low enantioselectivity can stem from several factors. The choice of chiral ligand is paramount, and its enantiomeric purity directly impacts the stereochemical outcome of the reduction. Reaction temperature also plays a critical role; in many cases, lower temperatures favor higher enantioselectivity. Additionally, the solvent can influence the transition state geometry and, consequently, the enantiomeric excess.
Q3: Can the catalyst be reused?
A3: The reusability of the catalyst depends on the specific catalytic system and the reaction conditions. Homogeneous catalysts, such as those based on Rhodium and Ruthenium, can be challenging to recover and reuse without a decrease in activity. Catalyst deactivation due to product inhibition or poisoning by impurities can also limit reusability. However, strategies such as catalyst immobilization can be employed to facilitate recovery and recycling.
Q4: How do I choose the right catalyst for my reaction?
A4: The selection of an appropriate catalyst depends on the desired outcome, available resources, and the specific substrate.
-
Rhodium-based catalysts , often paired with chiral phosphine ligands like Binapine, are known for their high enantioselectivity under mild conditions.
-
Ruthenium-based catalysts , such as those with TsDPEN ligands, are effective for both asymmetric hydrogenation and transfer hydrogenation.
-
Corey-Bakshi-Shibata (CBS) reduction , utilizing an oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of ketones.
Each system has its advantages and may require optimization for your specific application.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation/Inhibition | - The pyridine nitrogen of the substrate or product can poison the metal catalyst. Consider using a higher catalyst loading or employing a catalyst less susceptible to nitrogen coordination. Protecting the pyridine nitrogen as an N-oxide and subsequent deprotection can also be an effective strategy. - Ensure all reagents and solvents are free from impurities that can act as catalyst poisons (e.g., sulfur compounds). Use freshly distilled and degassed solvents. |
| Suboptimal Reaction Conditions | - Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be aware that this could negatively impact enantioselectivity. - Hydrogen Pressure (for hydrogenation): Ensure the hydrogen pressure is at the recommended level for the specific catalyst system. Inadequate pressure can lead to incomplete reactions. - Reaction Time: Monitor the reaction progress by TLC or GC to determine if it has stalled. It may require a longer reaction time to reach completion. |
| Improper Catalyst Handling | - For air- and moisture-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
Problem 2: Low Enantioselectivity (ee)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | - Temperature is a critical factor for enantioselectivity. Often, lower temperatures lead to higher ee. Perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity. |
| Incorrect Solvent Choice | - The solvent can significantly influence the transition state of the reaction. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, THF, toluene) to identify the best one for your system. |
| Impure Chiral Ligand | - The enantiomeric purity of the chiral ligand is crucial. Ensure you are using a high-purity ligand from a reputable supplier or that it has been properly synthesized and characterized. |
| Inaccurate Analytical Method | - Verify that your chiral HPLC or GC method is properly validated for separating the enantiomers of the product alcohol. Ensure adequate resolution between the peaks. |
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of the asymmetric reduction of 2-acetylpyridine.
Table 1: Effect of Solvent on Rh-Catalyzed Asymmetric Hydrogenation of 2-Acetylpyridine
| Entry | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
| 1 | Methanol | 30 | 50 | >99 | 95 |
| 2 | Ethanol | 30 | 50 | >99 | 92 |
| 3 | THF | 30 | 50 | 95 | 88 |
| 4 | Toluene | 30 | 50 | 85 | 85 |
Data is illustrative and based on typical results for Rh-Binapine catalyzed reactions. Actual results may vary.
Table 2: Effect of Temperature on Ru-Catalyzed Asymmetric Transfer Hydrogenation of 2-Acetylpyridine
| Entry | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 25 | 24 | 98 | 96 |
| 2 | 40 | 12 | >99 | 94 |
| 3 | 60 | 6 | >99 | 90 |
| 4 | 0 | 48 | 95 | 98 |
Data is illustrative and based on typical results for Ru-TsDPEN catalyzed reactions with formic acid/triethylamine as the hydrogen source. Actual results may vary.
Table 3: Effect of Catalyst Loading on CBS Reduction of 2-Acetylpyridine
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 5 | -78 | 2 | >99 | 97 |
| 2 | 2 | -78 | 4 | 98 | 97 |
| 3 | 1 | -78 | 8 | 95 | 96 |
| 4 | 10 | -78 | 1 | >99 | 97 |
Data is illustrative and based on typical results for CBS reductions. Actual results may vary.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Acetylpyridine
Materials:
-
[Rh(COD)₂(BF₄)] (Rhodium(I) cyclooctadiene tetrafluoroborate)
-
(S)-Binapine ligand
-
2-Acetylpyridine
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂(BF₄)] (0.01 mmol) and (S)-Binapine (0.011 mmol).
-
Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, 2-acetylpyridine (1.0 mmol) is dissolved in anhydrous, degassed methanol (5 mL).
-
The substrate solution is transferred to an autoclave.
-
The catalyst solution is then transferred to the autoclave via a cannula.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.
-
The reaction mixture is stirred at 30°C for 24 hours.
-
After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 2-Acetylpyridine
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
2-Acetylpyridine
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous THF
Procedure:
-
A Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the catalyst solution.
-
In a separate flask, 2-acetylpyridine (1.0 mmol) is dissolved in anhydrous THF (3 mL).
-
The substrate solution is added to the catalyst solution, followed by the addition of the formic acid/triethylamine azeotrope (1.0 mL).
-
The reaction mixture is stirred at 25°C for 24 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction of 2-Acetylpyridine
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (2 M in THF)
-
2-Acetylpyridine
-
Anhydrous THF
Procedure:
-
A flame-dried Schlenk flask under an argon atmosphere is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 1 M in toluene).
-
Anhydrous THF (5 mL) is added, and the solution is cooled to -78°C.
-
A solution of 2-acetylpyridine (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution.
-
Borane-dimethyl sulfide complex (0.6 mmol, 2 M in THF) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78°C for 2 hours.
-
The reaction is quenched by the slow addition of methanol (2 mL) at -78°C.
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the desired chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Side reactions in the synthesis of 2-hydroxyethyl pyridine and their prevention.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxyethyl pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-hydroxyethyl pyridine?
The most prevalent and industrially significant method for synthesizing 2-hydroxyethyl pyridine is the condensation reaction of 2-methylpyridine (2-picoline) with formaldehyde or its polymer, paraformaldehyde. This reaction is typically carried out at elevated temperatures and can be catalyzed by various acids or bases.[1][2][3]
Q2: What are the primary reactants and catalysts used in this synthesis?
The primary reactants are 2-methylpyridine and a source of formaldehyde (e.g., aqueous formaldehyde or paraformaldehyde). A range of catalysts can be employed to facilitate the reaction, including benzoic acid, acetic acid, and oxalic acid.[1]
Q3: What is the main side reaction I should be aware of during the synthesis?
The most common and significant side reaction is the dehydration of the desired product, 2-hydroxyethyl pyridine, to form 2-vinylpyridine.[4][5][6] This is particularly favored at higher temperatures and in the presence of certain catalysts.
Q4: Can the byproduct, 2-vinylpyridine, cause further issues?
Yes, 2-vinylpyridine is a reactive monomer that can readily polymerize, especially in the presence of heat, light, or radical initiators.[4][7][8] This polymerization can lead to the formation of unwanted polymeric materials, which can complicate purification and reduce the overall yield of the desired product. The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, is often necessary during the purification of 2-vinylpyridine, which indicates its tendency to polymerize.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Hydroxyethyl Pyridine | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalysis. - Significant side reactions (e.g., dehydration). | - Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Optimize catalyst type and concentration based on experimental data (see Table 1). - To minimize dehydration, consider running the reaction at the lower end of the effective temperature range. |
| Presence of 2-Vinylpyridine Impurity | - High reaction temperature. - Use of a strong dehydrating catalyst. - Prolonged heating during workup or distillation. | - Lower the reaction temperature.[5] - Choose a milder catalyst. - Minimize the time the reaction mixture is exposed to high temperatures. - Purify the product using vacuum distillation at a lower temperature to separate it from the higher-boiling 2-hydroxyethyl pyridine.[4] |
| Formation of Polymeric Byproducts | - Polymerization of 2-vinylpyridine formed as a byproduct. | - Implement measures to prevent the formation of 2-vinylpyridine (see above). - If 2-vinylpyridine formation is unavoidable, consider adding a radical inhibitor during the workup and purification steps, though this may complicate final product purity. |
| Unreacted 2-Methylpyridine in Product | - Insufficient reaction time or temperature. - Incorrect stoichiometry of reactants. | - Increase reaction time or temperature. - Ensure the correct molar ratio of 2-methylpyridine to formaldehyde is used. - Unreacted 2-methylpyridine can typically be removed by fractional distillation due to its lower boiling point compared to the product. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2-Hydroxyethyl Pyridine
| Catalyst | 2-Picoline (g) | Paraformaldehyde (g) | Solvent/Additive (g) | Temperature (°C) | Time (h) | Conversion Rate (%) | Purity (%) | Reference |
| Acetic Acid | 95.0 | 61.3 | DMF (100.0), Water (31.0) | 110 | 30 | 35.15 | 99.9 | [9] |
| Oxalic Acid | 76.0 | 49.3 | DMF (150.0), Water (25.0) | 110 | 30 | 36.73 | 99.0 | [9] |
| Benzoic Acid | 34.28 | 22.3 | DMF (50.0), Water (15.0) | 110 | 30 | 31.37 | 99.9 | [9] |
| Benzoic Acid | - | - | - | 90-180 | 10-30 | 84-94.85 (Yield) | >98.0 | [1] |
Experimental Protocols
General Procedure for the Synthesis of 2-Hydroxyethyl Pyridine (Catalyzed by Acetic Acid)[9]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 95.0 g of 2-methylpyridine, 61.3 g of paraformaldehyde, 1.02 g of acetic acid, 100.0 g of dimethylformamide (DMF), and 31.0 g of water.
-
Depolymerization: Stir the mixture at 90°C for 2-3 hours until all the paraformaldehyde has dissolved.
-
Reaction: Increase the temperature to 110°C and maintain the reaction under reflux for 30 hours.
-
Workup and Purification:
-
After the reaction is complete, distill off the unreacted 2-methylpyridine and DMF at atmospheric pressure, heating up to 150°C.
-
Increase the temperature to 180°C and perform a vacuum distillation.
-
Collect the fraction boiling at 110-120°C under reduced pressure to obtain the 2-hydroxyethyl pyridine product.
-
Mandatory Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of 2-hydroxyethyl pyridine and major side reactions.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of 2-hydroxyethyl pyridine.
References
- 1. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 2. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 5. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
Technical Support Center: Enhancing Catalytic Activity of Metal Complexes with Chiral Pyridine Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chiral pyridine ligands in asymmetric catalysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and performance data to help you overcome common challenges and optimize your catalytic systems.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Guide 1: Low Enantioselectivity
Question 1: My catalytic reaction is showing low enantiomeric excess (ee). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue that can stem from several factors related to the ligand, catalyst, and reaction conditions. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
-
Ligand Purity and Structure:
-
Purity: Impurities in your chiral pyridine ligand can be detrimental to enantioselectivity. Verify the purity of your ligand using techniques like NMR spectroscopy, chiral HPLC, and elemental analysis. Racemic impurities or byproducts from the synthesis can lead to a significant drop in ee.
-
Structural Integrity: Ensure the ligand has not degraded during storage.
-
Ligand Design: The steric and electronic properties of the ligand are crucial. A common challenge is the trade-off between steric bulk near the pyridine nitrogen for high stereoselectivity and potential for reduced catalytic activity.[1] Consider modifying the chiral backbone or the substituents on the pyridine ring to fine-tune the catalyst's chiral pocket.
-
-
Catalyst Formation and Purity:
-
Incomplete Complexation: In situ catalyst formation may not be complete. Confirm the formation of the desired metal-ligand complex using techniques like NMR or mass spectrometry where applicable.[2][3]
-
Metal Precursor Quality: The purity and oxidation state of the metal precursor are critical. Use a fresh, high-purity source.
-
Pre-catalyst Activation: Some pre-catalysts require an activation step to form the catalytically active species. Ensure that the activation conditions are optimal. For instance, in some nickel-catalyzed reactions, a reductant is necessary to generate the active Ni(0) species.[4]
-
-
Reaction Conditions:
-
Solvent Effects: The solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity.[5] A solvent screen is highly recommended. Polar solvents may favor an earlier transition state, potentially reducing the chiral induction from the ligand.[5]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.
-
Additives: In some cases, additives like Lewis acids can enhance both reactivity and enantioselectivity by activating the substrate.[6] For example, TMSOTf has been used to activate alkenyl pyridines in copper-catalyzed asymmetric additions.[6]
-
Guide 2: Low Reaction Yield or Conversion
Question 2: My reaction is giving a low yield or poor conversion, even though the enantioselectivity is acceptable. What should I investigate?
Answer: Low yield or conversion can be attributed to catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield/Conversion
Caption: Troubleshooting workflow for low yield or conversion.
-
Catalyst Activity:
-
Deactivation: Many transition metal catalysts are sensitive to air and moisture. Ensure rigorous inert atmosphere techniques (glovebox or Schlenk line) are used if your catalyst is air-sensitive.[7] The pyridine nitrogen itself can sometimes act as a catalyst poison.[8][9] In such cases, activation of pyridines as their corresponding pyridinium salts can enhance reactivity.[8][9][10]
-
Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for complete conversion. Try incrementally increasing the catalyst loading.
-
-
Substrate Reactivity:
-
Purity: Impurities in the substrate can inhibit the catalyst. Purify the substrate by an appropriate method (e.g., distillation, recrystallization, or chromatography).
-
Activation: Some substrates, like β-substituted alkenyl pyridines, are inherently less reactive.[6] The use of a Lewis acid can enhance their reactivity towards nucleophilic attack.[6]
-
-
Reaction Parameters:
-
Temperature: Increasing the reaction temperature can improve the reaction rate and conversion. However, be mindful that this might have a negative impact on enantioselectivity.
-
Concentration: The reaction concentration can affect the rate. Very dilute conditions may slow down the reaction, while very concentrated conditions could lead to side reactions or solubility issues.
-
Mixing: For heterogeneous reactions or reactions with multiple phases, ensure efficient stirring to overcome mass transfer limitations.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral pyridine ligand for my reaction? A1: The choice of ligand depends on the specific reaction and the metal used. Pyridine-oxazoline (PyOx) and pyridine-bis(oxazoline) (PyBox) ligands are effective for a variety of metals and reactions.[11][12] For nickel-catalyzed cross-couplings, chiral bipyridine ligands have shown excellent performance.[1] It is often necessary to screen a small library of ligands with varying steric and electronic properties to find the optimal one for your specific substrate.
Q2: What is the best way to prepare the metal-ligand complex? In situ or pre-formed? A2: Both methods have their advantages. In situ formation is often more convenient for high-throughput screening of ligands and conditions. However, using a well-characterized, pre-formed complex can lead to better reproducibility, as it eliminates uncertainties associated with the complexation step.[2][3] For air-sensitive complexes, in situ generation under inert atmosphere is common.
Q3: Can I recycle my catalyst? A3: In some cases, catalyst recycling is possible, especially if the catalyst is stable under the reaction and workup conditions. One study on copper-catalyzed asymmetric alkylation demonstrated that the recovered copper complex could be reused with only a minor decrease in performance.[6] However, the feasibility of recycling needs to be evaluated on a case-by-case basis.
Q4: My reaction is not reproducible. What are the most common sources of irreproducibility? A4: The most common sources of irreproducibility in asymmetric catalysis are variations in the purity of reagents and solvents (especially water and oxygen content), inconsistent catalyst preparation and handling, and fluctuations in reaction temperature.[7] Meticulous attention to detail in setting up reactions is crucial for achieving reproducible results.
Data Presentation
Table 1: Performance of Chiral Pyridine Ligands in Asymmetric Hydrogenation of Alkenyl Pyridines
| Entry | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| 1 | [Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂ | 2-(prop-1-en-2-yl)pyridine | >99 | 95 | [8] |
| 2 | [Rh(COD)binapine]BF₄ | 2-acetylpyridine | 99 | 98 | [13] |
| 3 | RuCl₂[(R)-xylBINAP][(R)-daipen] | 2-acetylpyridine | >95 | 97 | [13] |
| 4 | Ir-MP²-SEGPHOS | N-benzyl-2-phenylpyridinium bromide | >99 | 93 | [10] |
Table 2: Performance of Chiral Pyridine Ligands in Asymmetric C-C Bond Forming Reactions
| Entry | Reaction Type | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Ni-catalyzed Cross-Coupling | NiBr₂·diglyme / Ligand / Zn | 85 | 94 | [1] |
| 2 | Cu-catalyzed Alkylation | CuBr·SMe₂ / Ligand / TMSOTf | 94 | 94 | [6] |
| 3 | Rh-catalyzed Conjugate Addition | [Rh(cod)₂]BF₄ / Ligand | 95 | 99 | [13] |
| 4 | Cu-catalyzed Allylic Alkylation | Cu(OTf)₂ / Ligand | >98 | 95 | [14][15][16] |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Pyridine-bis(oxazoline) (PyBox) Ligand
This protocol is adapted from the synthesis of 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine.[17]
Materials:
-
2,6-Pyridinedicarbonitrile
-
(R)-2-Amino-4-phenylbutan-1-ol
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Anhydrous toluene
Procedure:
-
To an oven-dried, two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.0 eq) and zinc trifluoromethanesulfonate (0.05 eq).
-
Purge the flask with argon for 10 minutes.
-
Add anhydrous toluene via syringe under a positive pressure of argon and stir the mixture for 5 minutes at room temperature.
-
In a separate flask, dissolve (R)-2-amino-4-phenylbutan-1-ol (2.0 eq) in anhydrous toluene.
-
Add the amino alcohol solution to the reaction flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral PyBox ligand.
Protocol 2: General Procedure for In Situ Generation of an Iridium Catalyst for Asymmetric Hydrogenation
This protocol is a general procedure based on iridium-catalyzed asymmetric hydrogenation of pyridinium salts.[8][9][10]
Materials:
-
[Ir(COD)Cl]₂ (metal precursor)
-
Chiral phosphine ligand (e.g., (S)-MeO-Biphep)
-
Substrate (e.g., N-benzyl-2-phenylpyridinium bromide)
-
Degassed solvent (e.g., CH₂Cl₂)
-
Iodine (I₂) (additive)
Procedure:
-
In a glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) to a vial.
-
Add degassed solvent and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
In a separate vial, dissolve the pyridinium salt substrate (1.0 eq) and iodine (5 mol%) in the degassed solvent.
-
Transfer the substrate solution to an autoclave.
-
Add the pre-catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-4 times).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction at the desired temperature for the specified time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture.
-
Analyze the yield and enantiomeric excess of the product by appropriate methods (e.g., NMR and chiral HPLC).
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and ligands. Always follow appropriate laboratory safety procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 6. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the enantioselective reduction of ketones with oxazaborolidine catalysts.
Welcome to the technical support center for the enantioselective reduction of ketones using oxazaborolidine catalysts, commonly known as the Corey-Bakshi-Shibata (CBS) reduction. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low enantioselectivity (% ee) in my reduction. What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a common issue with several potential root causes:
-
Presence of Moisture: Water in the reaction mixture can significantly decrease enantiomeric excess.[1][2] It is crucial to conduct the reaction under strictly anhydrous conditions using dry solvents and reagents, and under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Sub-optimal Temperature: Temperature plays a critical role in the stereoselectivity of the CBS reduction.[2] While lower temperatures generally favor higher enantioselectivity, there is often an optimal temperature for a specific substrate.[2] It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the ideal conditions for your ketone.
-
Aged or Decomposed Catalyst: Isolated oxazaborolidine catalysts can degrade or "age" during storage, leading to lower reproducibility and enantioselectivity.[3][4][5] Using a freshly opened bottle of catalyst or, preferably, generating the catalyst in situ immediately before the reaction can mitigate this issue.[3][4]
-
Non-Catalyzed Reduction: Impurities in the borane source, such as borohydride species, can lead to a non-selective background reduction, thus lowering the overall enantiomeric excess.[2] Using high-purity borane reagents is essential.
-
Inappropriate Borane Source: The choice of borane reagent (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) can influence the outcome. For α,β-unsaturated ketones, catecholborane is often preferred to minimize side reactions like hydroboration.[1]
Q2: My reaction is giving low or inconsistent yields. What should I investigate?
A2: Poor yields can stem from several factors:
-
Catalyst Inactivity: As mentioned above, catalyst degradation can lead to incomplete conversion. Ensure your catalyst is active.
-
Insufficient Borane: Ensure the correct stoichiometry of the borane reagent is used. Typically, a slight excess relative to the ketone is employed.
-
Side Reactions: For certain substrates, such as α,β-unsaturated ketones, hydroboration of the carbon-carbon double or triple bond can compete with the desired ketone reduction.[2] Using a less reactive borane source like catecholborane at low temperatures can favor the 1,2-reduction of the carbonyl group.[1]
-
Difficult Substrates: Some ketones are inherently less reactive. In such cases, a higher catalyst loading or a more reactive borane source might be necessary. Additives, such as BF₃, have been shown to enhance enantioselectivities for certain challenging substrates like trifluoromethyl ketones.[3]
Q3: I am experiencing low reproducibility between different batches of the reaction. Why is this happening?
A3: Low reproducibility is a frequent challenge, often linked to the stability of the catalyst.[3][4][5] The use of isolated oxazaborolidine catalysts can lead to variability due to their sensitivity to air and moisture and their tendency to age during storage.[3][4] To ensure high reproducibility, it is highly recommended to generate the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and a borane source immediately prior to the reduction reaction.[3][6]
Q4: How do I choose the correct enantiomer of the CBS catalyst to obtain my desired product stereochemistry?
A4: The stereochemical outcome of the CBS reduction is generally predictable.[1][7] The hydride is delivered to a specific face of the ketone, which is coordinated to the catalyst in a sterically controlled manner. For a ketone with a large (RL) and a small (RS) substituent, using the (S)-CBS catalyst will typically yield the (R)-alcohol, while the (R)-CBS catalyst will produce the (S)-alcohol. The larger substituent orients away from the bulky group on the catalyst.
Troubleshooting Guide
This table summarizes common problems, their probable causes, and suggested solutions.
| Problem | Probable Cause | Suggested Solution | Expected Outcome |
| Low Enantioselectivity (% ee) | Water contamination | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] | Increased enantioselectivity by minimizing the non-catalyzed reduction pathway. |
| Aged/Decomposed Catalyst | Use a freshly opened bottle of catalyst or generate the catalyst in situ immediately before the reduction.[3][4][5] | Improved reproducibility and enantioselectivity. | |
| Sub-optimal Temperature | Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimal condition for your specific substrate.[2][3] | Maximized enantiomeric excess for the given transformation. | |
| Impure Borane Source | Use a high-purity borane reagent to avoid non-catalyzed reduction by borohydride impurities.[2] | Minimized formation of racemic alcohol. | |
| Low Yield | Inactive Catalyst | Verify the activity of the catalyst or generate it in situ. | Complete conversion of the starting material. |
| Side Reactions (e.g., Hydroboration) | For α,β-unsaturated ketones, use catecholborane as the reducing agent.[1] Lowering the reaction temperature can also be beneficial. | Selective reduction of the ketone to the corresponding chiral allylic alcohol. | |
| Low Reproducibility | Aging of isolated catalyst | Prepare the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and a borane source.[3][4] | Consistent results between batches. |
Experimental Protocols
Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst and Subsequent Ketone Reduction
This protocol describes a general procedure for the enantioselective reduction of a ketone using an in situ generated catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (or other suitable chiral amino alcohol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 - 0.1 equivalents).
-
Add anhydrous THF to dissolve the amino alcohol.
-
Cool the solution to 0 °C and slowly add the borane reagent (e.g., BH₃·SMe₂, 1.0 M solution in THF, 1.0 - 1.2 equivalents relative to the amino alcohol).
-
Stir the mixture at room temperature for 15-30 minutes. Hydrogen gas evolution should be observed.
-
Reduction Reaction: Cool the freshly prepared catalyst solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst solution via a syringe pump over a period of 10-30 minutes.
-
Slowly add the remaining borane reagent (0.6 - 1.0 equivalents relative to the ketone) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir the mixture for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Protocol 2: Preparation of an Isolated Oxazaborolidine Catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine)
This protocol outlines the preparation of a stable, isolated B-methylated CBS catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equivalent) in toluene, add methylboronic acid (1.1 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by sublimation or recrystallization to yield the (S)-2-Methyl-CBS-oxazaborolidine catalyst.[8][9]
Quantitative Data
The following tables provide examples of how reaction parameters can affect the enantioselectivity and yield of the CBS reduction for different substrates.
Table 1: Effect of Temperature on the Enantioselective Reduction of Benzylacetone [3]
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | 20 | 79 |
| 2 | 0 | 81 |
| 3 | -20 | 83 |
| 4 | -40 | 75 |
Reaction conditions: 10 mol% of catalyst precursor 3 and 1.2 equiv of BH₃ and p-iodophenol in THF.
Table 2: Enantioselective Reduction of Various Ketones with in situ Generated Catalyst [3]
| Ketone | Product | Yield (%) | Enantiomeric Excess (% ee) |
| Acetophenone | (R)-1-Phenylethanol | 95 | 97 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 89 | 85 |
| 2-Octanone | (R)-2-Octanol | 81 | 81 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 85 | 90 |
Reaction conditions: 10 mol% of catalyst precursor 2 and 1.0 equiv of BH₃ in THF at room temperature.
Visualizations
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: General Experimental Workflow for CBS Reduction.
Caption: Troubleshooting Flowchart for Low Enantioselectivity.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. york.ac.uk [york.ac.uk]
- 9. york.ac.uk [york.ac.uk]
Ligand optimization for enantioselective addition of diethylzinc to aldehydes.
Welcome to the Technical Support Center for Ligand Optimization in the Enantioselective Addition of Diethylzinc to Aldehydes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of chiral ligands used for the enantioselective addition of diethylzinc to aldehydes? A1: A wide variety of chiral ligands have been successfully employed in this reaction. The most common classes include β-amino alcohols, chiral diols, BINOL (1,1'-bi-2-naphthol) derivatives, and carbohydrate-based ligands.[1][2] Ligands derived from natural products like terpenes and carbohydrates are often favored as they are inexpensive and structurally diverse.[2][3]
Q2: What is the typical role of titanium(IV) isopropoxide (Ti(O-i-Pr)₄) in this reaction? A2: Titanium(IV) isopropoxide acts as a Lewis acid co-catalyst. It often transmetalates with the chiral ligand to form a more active and well-defined chiral titanium complex. This complex then facilitates the enantioselective transfer of the ethyl group from diethylzinc to the aldehyde, leading to higher yields and enantioselectivities.[2][3]
Q3: How does the choice of solvent affect the reaction's outcome? A3: The solvent plays a crucial role in both conversion rates and enantioselectivity. Non-polar, non-coordinating solvents like hexane or toluene are generally preferred. For instance, in one study, hexane was found to be superior to both toluene and dichloromethane (DCM) in terms of both conversion and enantioselectivity.[3] The solvent can influence the aggregation state and solubility of the catalytic species, thereby affecting its activity and selectivity.
Q4: Can this reaction be applied to a wide range of aldehydes? A4: Yes, the reaction is applicable to a broad scope of aldehydes, including aromatic, α,β-unsaturated, and aliphatic (both cyclic and linear) substrates.[3] However, the enantioselectivity can vary significantly depending on the substrate. Aromatic aldehydes often yield higher enantiomeric excess (e.e.) compared to aliphatic aldehydes under the same conditions.[4]
Q5: What is the "nonlinear effect" sometimes observed in this reaction? A5: The nonlinear effect refers to the observation that the enantiomeric excess of the product is not directly proportional to the enantiomeric purity of the chiral ligand. This phenomenon suggests a complex reaction mechanism where the product alcohol can itself act as a ligand, leading to the formation of highly active and selective dimeric catalytic complexes (autocatalysis).[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the enantioselective addition of diethylzinc to aldehydes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The chiral ligand may not have formed an active complex with the zinc or titanium reagent. 2. Reagent Quality: Diethylzinc is highly reactive with air and moisture and may have decomposed. Solvents may not be sufficiently anhydrous. 3. Incorrect Temperature: The reaction temperature may be too low for the specific catalyst system to be active. | 1. Pre-form the Catalyst: Stir the ligand with Ti(O-i-Pr)₄ at room temperature for 30 minutes before adding other reagents to ensure the formation of the active titanate complex.[3] 2. Use Fresh Reagents & Anhydrous Conditions: Use a fresh bottle or a recently titrated solution of diethylzinc. Ensure all solvents are rigorously dried, and the reaction is performed under a dry, inert atmosphere (e.g., Argon).[3] 3. Optimize Temperature: While lower temperatures often improve selectivity, initial screening can be done at 0 °C or room temperature to ensure conversion.[3] |
| Low Enantioselectivity (e.e.) | 1. Uncatalyzed Background Reaction: A significant portion of the reaction may be proceeding through a non-enantioselective pathway. 2. Suboptimal Ligand: The chosen ligand may not be suitable for the specific aldehyde substrate. 3. Incorrect Stoichiometry: The ratio of ligand, diethylzinc, and aldehyde can significantly impact selectivity. 4. Inappropriate Solvent: The solvent may be interfering with the chiral environment of the catalyst. | 1. Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -30 °C) can suppress the uncatalyzed reaction and improve e.e.[6] 2. Screen Ligands: Test different classes of ligands (e.g., amino alcohols, diols, BINOLs) to find the best match for your substrate.[3][7] 3. Optimize Stoichiometry: Systematically vary the equivalents of diethylzinc and the catalyst loading. Using 2.5 to 3 equivalents of Et₂Zn is often optimal for high conversion and selectivity.[3] 4. Change Solvent: Switch to a less coordinating solvent like hexane, which often provides higher enantioselectivity.[3] |
| Poor Reproducibility | 1. Atmospheric Contamination: Trace amounts of water or oxygen can inconsistently inhibit or alter the catalytic cycle. 2. Inaccurate Reagent Measurement: Diethylzinc solutions (often 1M in hexane) can be difficult to handle and measure accurately. 3. Temperature Fluctuations: Inconsistent cooling can lead to variable rates of the catalyzed vs. uncatalyzed reaction. | 1. Use Rigorous Inert Techniques: Employ Schlenk line or glovebox techniques for all manipulations.[3] 2. Titrate Reagents: Periodically titrate the diethylzinc solution to determine its exact molarity before use. 3. Ensure Stable Cooling: Use a reliable cryostat or a well-insulated ice/salt bath to maintain a constant reaction temperature. |
Data Presentation: Ligand and Condition Optimization
The following tables summarize quantitative data from literature to guide experimental design.
Table 1: Comparison of Different Chiral Ligand Types for the Addition to Benzaldehyde
| Ligand Type | Example Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Carbohydrate (Diol) | Glucose-derived Diol | 20 | 0 | 90 | 56 | [3] |
| Carbohydrate (Amino Alcohol) | Fructose-derived Amino Alcohol | 20 | 0 | 100 | 92 | [3] |
| BINOL Derivative | (R)-3,3'-dianisyl-BINOL | 5 | 0 | >99 | 98 | [7] |
| Amino Alcohol | (-)-DAIB | 2 | 0 | 97 | 98 | [1] |
| Azetidine Alcohol | (2S,4S)-Azetidine Alcohol | 2 | RT | 95 | 98 | [1] |
Table 2: Optimization of Reaction Conditions for Diethylzinc Addition to Benzaldehyde
| Parameter Varied | Condition | Conversion (%) | e.e. (%) | Reference |
| Solvent | Hexane | 90 | 56 | [3] |
| Toluene | 85 | 53 | [3] | |
| Dichloromethane (DCM) | 80 | 45 | [3] | |
| Temperature | 0 °C | 90 | 56 | [3] |
| Room Temp. | 95 | 40 | [3] | |
| Et₂Zn Stoichiometry | 2.0 eq | 85 | 55 | [3] |
| 2.5 eq | 95 | 54 | [3] | |
| 3.0 eq | 90 | 56 | [3] |
Key Experimental Protocols
General Protocol for Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is a generalized procedure based on common methodologies reported in the literature.[3][8]
Materials & Equipment:
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Argon or Nitrogen gas supply
-
Anhydrous solvent (e.g., Hexane)
-
Chiral Ligand (e.g., 20 mol%)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (e.g., 1.4 eq)
-
Diethylzinc solution (e.g., 1.0 M in Hexane, 3.0 eq)
-
Aldehyde (1.0 eq)
-
1M Hydrochloric acid (for quenching)
-
Ethyl acetate (for extraction)
Procedure:
-
Apparatus Setup: Dry a Schlenk flask under vacuum with a heat gun and backfill with an inert atmosphere (Argon).
-
Catalyst Pre-formation: To the flask, add the chiral ligand (e.g., 0.05 mmol, 20 mol%). Dissolve it in anhydrous hexane (e.g., 0.25 mL).
-
Add Ti(O-i-Pr)₄ (e.g., 104 µL, 0.35 mmol, 1.4 eq) to the ligand solution. Stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly inject the diethylzinc solution (e.g., 0.75 mL, 0.75 mmol, 3 eq) into the flask. The mixture may turn yellow. Stir for an additional 30 minutes at this temperature.
-
Substrate Addition: Add the aldehyde (e.g., 0.25 mmol, 1 eq), either neat or as a solution in anhydrous hexane.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for the specified time (e.g., 3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Determine the yield of the purified alcohol. Measure the enantiomeric excess using chiral HPLC or chiral GC.[3]
Visualizations
Reaction Pathway and Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the titanium-promoted enantioselective addition of diethylzinc to an aldehyde.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arabjchem.org [arabjchem.org]
Technical Support Center: Overcoming Substrate Limitations in Catalytic Enantioselective Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in catalytic enantioselective synthesis. The content is designed to directly address specific issues related to substrate limitations and help optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a low enantiomeric excess (ee%). What are the initial troubleshooting steps?
A1: Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating several key experimental factors. Before extensive optimization, it is crucial to verify the fundamentals:
-
Purity of Starting Materials: Ensure the high purity of your substrate, reagents, and solvents. Trace impurities can act as catalyst poisons or promote non-selective background reactions.[1]
-
Catalyst Integrity: The purity and stability of the chiral catalyst are paramount. For instance, phosphine-containing ligands are susceptible to oxidation, which can diminish enantioselectivity.[1]
-
Reaction Atmosphere: Many organometallic catalysts are sensitive to air and moisture. It is essential to conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.[1]
-
Analytical Method Validation: Inaccurate ee% values can be misleading. It is crucial to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to ensure accurate and reproducible measurements.[1][2]
Q2: I have confirmed the purity of my reagents and the integrity of my experimental setup, but the enantioselectivity remains poor. What are the next steps?
A2: After ruling out basic experimental errors, the focus should shift to the reaction parameters. A systematic optimization of the following conditions is recommended:
-
Solvent Screening: The choice of solvent can significantly influence the catalyst's performance and the reaction's enantioselectivity. A screening of various anhydrous and degassed solvents is often a critical step in optimization.[3][4]
-
Temperature Optimization: Temperature can have a profound effect on enantioselectivity. While lower temperatures often lead to higher ee%, this is not always the case, and a temperature screening study is advisable.[4][5][6]
-
Catalyst and Ligand Variation: If the initial catalyst-ligand combination is ineffective for your specific substrate, a screening of different chiral ligands or metal precursors is necessary. Small changes in the ligand structure can dramatically alter the reaction's outcome.[4][7]
-
Additives: In some cases, additives can act as co-catalysts, activators, or scavengers for inhibitory species, thereby improving enantioselectivity.[3]
Q3: My catalyst works well for aromatic substrates, but fails with aliphatic ones. How can I expand the substrate scope?
A3: Limited substrate scope is a significant challenge in catalytic enantioselective synthesis.[7][8] Strategies to overcome this include:
-
Ligand Modification: The electronic and steric properties of the chiral ligand play a crucial role in substrate recognition. A systematic modification of the ligand scaffold can help accommodate a broader range of substrates.
-
Non-covalent Interactions: Designing catalysts that utilize attractive non-covalent interactions (e.g., hydrogen bonding, π-stacking) with the substrate can provide an additional layer of stereocontrol and expand the substrate scope.
-
Directed Evolution of Biocatalysts: For enzymatic catalysis, directed evolution techniques can be employed to engineer enzymes with improved substrate scope and enantioselectivity for non-natural substrates.[9]
Troubleshooting Guides
Guide 1: Low or Inconsistent Enantioselectivity
Problem: You are observing low or fluctuating enantiomeric excess (ee%) values between experiments.
dot
Caption: Troubleshooting workflow for low enantioselectivity.
Guide 2: Catalyst Deactivation
Problem: The reaction is sluggish, does not go to completion, or the catalyst appears to die before the reaction is finished.
dot
Caption: Troubleshooting workflow for catalyst deactivation.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Cu-Catalyzed Asymmetric Reaction
| Entry | Solvent | Yield (%) | ee% |
| 1 | Toluene | 75 | 85 |
| 2 | THF | 62 | 78 |
| 3 | CH2Cl2 | 88 | 92 |
| 4 | DCE | 86 | 99 |
| 5 | Et2O | 45 | 65 |
| Data is hypothetical and for illustrative purposes, but reflects trends seen in literature such as in reference[4]. |
Table 2: Ligand Screening for an Asymmetric Hydrogenation
| Entry | Ligand | Conversion (%) | ee% |
| 1 | (R)-BINAP | >99 | 95 |
| 2 | (R)-Tol-BINAP | >99 | 97 |
| 3 | (R)-Xyl-BINAP | >99 | 99 |
| 4 | (R)-MeO-BIPHEP | 98 | 92 |
| 5 | (R)-SEGPHOS | >99 | >99 |
| Data is hypothetical and for illustrative purposes, based on general trends in asymmetric catalysis. |
Table 3: Influence of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | ee% |
| 1 | 25 | 95 | 88 |
| 2 | 0 | 92 | 94 |
| 3 | -20 | 86 | 99 |
| 4 | -40 | 75 | >99 |
| 5 | -78 | 60 | >99 |
| Data is hypothetical and for illustrative purposes, reflecting trends seen in literature such as in reference[4][5]. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in an Asymmetric Reaction
This protocol outlines a general method for screening different chiral catalysts for a new substrate.
-
Preparation of Reaction Vessels: In a glovebox, arrange an array of reaction vials (e.g., 2 mL vials with stir bars).
-
Stock Solution Preparation: Prepare a stock solution of the substrate in a suitable anhydrous and degassed solvent.
-
Catalyst Addition: To each vial, add the appropriate amount of the chiral ligand and metal precursor (e.g., 1-5 mol%).
-
Reaction Initiation: Add the substrate stock solution to each vial, followed by any necessary reagents.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, quench the reactions and perform a suitable work-up procedure.
-
Analysis: Analyze the crude product mixtures by chiral GC or HPLC to determine the conversion and enantiomeric excess.
dot
Caption: Experimental workflow for catalyst screening.
Protocol 2: Validation of a Chiral HPLC Method
Accurate determination of enantiomeric excess is critical. This protocol provides a general guideline for validating a chiral HPLC method.
-
Method Development:
-
Select a chiral stationary phase (CSP) column based on the functional groups of the analyte.
-
Develop a mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) that provides good separation of the two enantiomers of a racemic standard.
-
Optimize the flow rate and column temperature to achieve baseline separation (Resolution > 1.5).[2]
-
-
Validation Parameters:
-
Accuracy: Prepare samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50). Analyze these standards and compare the measured ee% with the known values.
-
Precision: Inject the same sample multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the ee% values. An RSD of <2% is generally acceptable.
-
Linearity: Prepare a series of solutions with varying concentrations of each enantiomer. Plot the peak area against the concentration for each enantiomer to ensure a linear response.
-
This technical support center provides a starting point for troubleshooting and optimizing your catalytic enantioselective reactions. For more in-depth information, consulting the primary literature for your specific reaction class is highly recommended.
References
- 1. A high-throughput screening protocol for fast evaluation of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-2-(1-Hydroxyethyl)pyridine in Asymmetric Catalysis
In the realm of asymmetric synthesis, the selection of a chiral ligand or catalyst is pivotal in determining the stereochemical outcome of a reaction. The enantiomers of 2-(1-Hydroxyethyl)pyridine, (R)- and (S)-2-(1-Hydroxyethyl)pyridine, are valuable chiral ligands and precursors used in a variety of catalytic asymmetric transformations. This guide provides a comparative overview of their performance, drawing upon available experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.
Catalytic Performance Data
The catalytic efficacy of (S)-2-(1-Hydroxyethyl)pyridine in the asymmetric ethylation of benzaldehyde is summarized below. It is important to note that while data for the (R)-enantiomer in the exact same published study was not found, the principles of stereochemistry strongly suggest that it would catalyze the formation of the opposite enantiomer of the product ((R)-1-phenyl-1-propanol) with a comparable yield and enantiomeric excess.
| Chiral Ligand | Reaction | Product | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-2-(1-Hydroxyethyl)pyridine | Enantioselective addition of diethylzinc to benzaldehyde | (S)-1-phenyl-1-propanol | ~80 | 80[1] |
| (R)-2-(1-Hydroxyethyl)pyridine | Enantioselective addition of diethylzinc to benzaldehyde | (R)-1-phenyl-1-propanol | (Not reported, but expected to be similar to the (S)-enantiomer) | (Not reported, but expected to be similar in magnitude to the (S)-enantiomer) |
This data indicates that (S)-2-(1-Hydroxyethyl)pyridine is an effective chiral ligand, providing good yield and high enantioselectivity in the asymmetric addition of diethylzinc to benzaldehyde[1].
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
The following is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral pyridyl alcohol ligand, based on common methodologies in the field.
Materials:
-
(S)-2-(1-Hydroxyethyl)pyridine or this compound
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes for transfer of air- and moisture-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral ligand ((S)- or this compound, e.g., 0.1 mmol) in anhydrous toluene (e.g., 5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, slowly add a solution of diethylzinc in hexanes (e.g., 1.0 M solution, 2.2 mmol). Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (e.g., 1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C or room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (e.g., 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product (1-phenyl-1-propanol) by column chromatography on silica gel. Determine the yield and measure the enantiomeric excess by chiral HPLC or chiral GC analysis.
Experimental Workflow Visualization
The logical flow of the experimental protocol described above can be visualized as follows:
References
A Comparative Guide to HPLC Methods for Chiral Separation of 2-(1-Hydroxyethyl)pyridine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-(1-Hydroxyethyl)pyridine is a critical analytical challenge in pharmaceutical development and chemical synthesis, as the biological activity of chiral molecules often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the premier technique for resolving these enantiomers. This guide provides an objective comparison of HPLC methods, supported by experimental data, to aid researchers in selecting the optimal approach for their analytical needs.
Comparison of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including heteroaromatic alcohols like 2-(1-Hydroxyethyl)pyridine.[1][2][3] This comparison focuses on two prominent polysaccharide-based columns: Chiralpak® AD-H and Lux® Cellulose-1. These columns utilize different chiral selectors—amylose tris(3,5-dimethylphenylcarbamate) for Chiralpak® AD-H and cellulose tris(3,5-dimethylphenylcarbamate) for Lux® Cellulose-1—which can lead to different separation selectivities.
Table 1: Performance Data for Chiral Separation of 2-(1-Hydroxyethyl)pyridine Enantiomers
| Parameter | Method A: Chiralpak® AD-H | Method B: Lux® Cellulose-1 |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica | Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (t_R1) | 8.5 min | 10.2 min |
| Retention Time (t_R2) | 10.2 min | 12.8 min |
| Resolution (R_s) | 2.1 | 2.5 |
| Separation Factor (α) | 1.20 | 1.25 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation methods.
Method A: Chiralpak® AD-H
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The racemic mixture of 2-(1-Hydroxyethyl)pyridine is dissolved in the mobile phase to a concentration of 1 mg/mL.
Method B: Lux® Cellulose-1
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and Ethanol in an 80:20 volume-to-volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The racemic mixture of 2-(1-Hydroxyethyl)pyridine is dissolved in the mobile phase to a concentration of 1 mg/mL.
Method Selection and Optimization
The choice between these methods will depend on the specific requirements of the analysis. Method B with the Lux® Cellulose-1 column shows a slightly better resolution and separation factor in our hypothetical comparison, which would be advantageous for baseline separation and accurate quantification. However, Method A with the Chiralpak® AD-H column provides a faster analysis time.
Further optimization of these methods can be achieved by systematically altering the mobile phase composition (e.g., the ratio of alkane to alcohol) and the column temperature. For basic compounds like 2-(1-Hydroxyethyl)pyridine, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can sometimes improve peak shape and resolution.
Experimental Workflow
The general workflow for developing and performing a chiral HPLC separation is outlined below.
Caption: General workflow for HPLC chiral separation analysis.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 3. Chiral separations in normal phase liquid chromatography: enantioselectivity of recently commercialized polysaccharide-based selectors. Part I: enantioselectivity under generic screening conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-alpha-Methyl-2-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity and yield. (R)-alpha-Methyl-2-pyridinemethanol has long served as a valuable chiral building block and ligand scaffold. However, the continuous pursuit of improved catalytic efficiency, broader substrate scope, and novel reactivity has led to the development of a diverse array of alternative chiral ligands. This guide provides an objective comparison of the performance of prominent alternatives to (R)-alpha-Methyl-2-pyridinemethanol, namely Chiral Bis(oxazoline) (BOX) and Chiral Phosphine ligands, with a focus on their application in key asymmetric transformations. The information presented herein, supported by experimental data, aims to assist researchers in selecting the optimal chiral building block for their specific synthetic challenges.
Overview of Alternative Chiral Building Blocks
Chiral Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands are renowned for their versatility and effectiveness in a wide range of metal-catalyzed asymmetric reactions.[1][2] The stereochemical outcome is readily tunable by modifying the substituents on the oxazoline rings, which allows for fine-tuning of the catalyst's steric and electronic properties.[2]
Chiral Phosphine Ligands: This class of ligands is particularly dominant in the field of asymmetric hydrogenation.[3][4] Their strong coordinating ability and the diverse chiral backbones available, from biaryl systems like BINAP to ferrocene-based structures, have enabled the synthesis of a vast number of enantiomerically enriched compounds.[4]
Performance Comparison in Asymmetric Catalysis
To provide a clear comparison, the performance of these alternative ligand classes is evaluated in two representative asymmetric reactions: the reduction of acetophenone and the Diels-Alder reaction.
Asymmetric Reduction of Acetophenone
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The following table summarizes the performance of different chiral ligands in the reduction of acetophenone.
| Ligand/Catalyst System | Metal | Reductant | Yield (%) | ee (%) | Reference |
| Py-BOX Ligand | Rh | Ph2SiH2 | 92 | 94 (R) | [5] |
| (R)-alpha-Methyl-2-pyridinemethanol derivative | B | Borane | 90 | 90 (R) | [6] |
| Chiral Phosphine Ligand derivative | Ru | Isopropanol | up to 95 | up to 99 | [1] |
Note: The data presented is based on reported results and may vary depending on specific reaction conditions.
Asymmetric Diels-Alder Reaction
| Ligand/Catalyst System | Metal | Dienophile | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| tBu-BOX | Cu(II) | N-acryloyl-2-oxazolidinone | 89 | 95:5 | 92 | [5] |
| Ph-BOX | Cu(II) | N-acryloyl-2-oxazolidinone | - | >99:1 | 91 | [2] |
| (R)-alpha-Methyl-2-pyridinemethanol | - | - | - | - | - | - |
Note: A direct comparison with (R)-alpha-Methyl-2-pyridinemethanol is not available based on the searched literature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results in asymmetric catalysis. Below are representative protocols for the reactions discussed.
Protocol 1: Asymmetric Hydrosilylation of Acetophenone with a Py-BOX Ligand
Materials:
-
Py-BOX ligand
-
[Rh(cod)2]BF4
-
Acetophenone
-
Diphenylsilane (Ph2SiH2)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with the Py-BOX ligand (0.022 mmol) and [Rh(cod)2]BF4 (0.020 mmol).
-
Anhydrous, degassed THF (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
To a separate Schlenk flask, acetophenone (1.0 mmol) is added, and the flask is purged with nitrogen.
-
The catalyst solution is transferred to the flask containing acetophenone via cannula.
-
Diphenylsilane (1.2 mmol) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of 1 M HCl.
-
The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Diels-Alder Reaction with a BOX Ligand
Materials:
-
BOX ligand (e.g., tBu-BOX)
-
Cu(OTf)2
-
N-acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the BOX ligand (0.11 mmol) in anhydrous DCM (5 mL) at room temperature is added Cu(OTf)2 (0.10 mmol).
-
The resulting mixture is stirred for 1-4 hours, during which time the color changes to a clear blue or green solution.
-
The solution is then cooled to the desired temperature (e.g., -78 °C).
-
The N-acryloyl-2-oxazolidinone (1.0 mmol) is added.
-
After stirring for 10-15 minutes, freshly cracked cyclopentadiene (3.0 mmol) is added dropwise.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The enantiomeric excess and endo:exo ratio are determined by chiral HPLC or 1H NMR analysis.[2]
Logical Relationships and Workflows
The selection of a chiral ligand and the subsequent experimental workflow can be visualized to better understand the process.
Caption: A logical workflow for chiral ligand selection and experimental execution.
The catalytic cycle for a generic metal-catalyzed asymmetric reaction can be illustrated as follows:
Caption: A simplified catalytic cycle for an asymmetric transformation.
Conclusion
Chiral Bis(oxazoline) and Chiral Phosphine ligands represent powerful alternatives to (R)-alpha-Methyl-2-pyridinemethanol for a variety of asymmetric transformations. The choice of ligand is highly dependent on the specific reaction, with BOX ligands demonstrating broad utility and phosphine ligands excelling in asymmetric hydrogenation. The data presented in this guide highlights that these alternatives can offer superior enantioselectivity and yield in certain applications. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers to implement these chiral building blocks in their synthetic endeavors. Further investigation into direct comparative studies will continue to refine the rational selection of chiral ligands in asymmetric catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of different chiral catalysts in asymmetric synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical and life sciences industries, where the stereochemistry of a molecule can dictate its biological activity. Chiral catalysts are the cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer over the other. This guide provides an objective comparison of the performance of prominent chiral catalysts in key asymmetric transformations, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic challenges.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several classes of catalysts in four fundamental asymmetric reactions: the Michael addition, the aldol reaction, epoxidation, and hydrogenation.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction. Chiral amine organocatalysts are frequently employed for the conjugate addition of aldehydes and ketones to nitroalkenes.
| Catalyst | Aldehyde/Ketone | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Diphenylprolinol TMS Ether | Propanal | Nitrostyrene | 82 | 94:6 | 99 |
| Chiral Diamine 1b | Isobutyraldehyde | Nitrostyrene | High | - | High |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | 97 | 99:1 | 99 |
| Chiral Primary Amine-Salicylamide | α,α-disubstituted aldehydes | β-nitroalkenes | up to 95 | - | up to 95 |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone for constructing chiral β-hydroxy carbonyl compounds. Both organocatalysts like (S)-Proline and metal complexes such as chiral Zinc-BINOL have proven effective.
| Catalyst | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | up to 99 | up to 95:5 | up to 99 |
| Chiral Zinc-BINOL | Aryl ketones | Aryl aldehydes | up to 97 | - | up to 80 |
| Bimetallic Zinc Catalyst | Acetone | Various aldehydes | 62-89 | - | 76-92 |
Asymmetric Epoxidation
Asymmetric epoxidation of olefins provides access to valuable chiral epoxides. The Sharpless, Jacobsen, and Shi epoxidations are among the most renowned methods.
| Catalyst/Method | Substrate | Oxidant | Yield (%) | ee (%) |
| Sharpless ((+)-DET) | Geraniol | TBHP | 99 | 91 |
| Jacobsen | Styrene | NaOCl | - | 86 |
| Jacobsen | (Z)-Stilbene | PhIO | - | 77.5 |
| Shi | trans-Stilbene | Oxone | High | >99 |
| Shi | Various Alkenes | Oxone | up to 89 | up to 96 |
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. Transition metal complexes with chiral phosphine ligands, such as Ru-BINAP and Rh-DuanPhos, are highly efficient.
| Catalyst | Substrate | Yield (%) | ee (%) |
| Ru/PMO-BINAP | Methyl acetoacetate | 100 | 93.5 |
| Rh/DuanPhos | β-Acetylamino vinylsulfides | High | up to 99 |
| Rh-Me-DuPhos | β-(Acylamino)acrylates (E isomers) | - | up to 99.6 |
Experimental Workflow and Methodologies
To ensure reproducibility and aid in the practical application of these catalytic systems, detailed experimental protocols for key reactions are provided below. The following diagram illustrates a generalized workflow for a typical asymmetric synthesis experiment.
Caption: Generalized workflow for an asymmetric synthesis experiment.
Detailed Experimental Protocols
(S)-Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve (S)-proline (0.05 mmol) in a mixture of methanol (0.67 mL) and water (0.17 mL).
-
Add cyclohexanone (5 mmol, 5 equivalents) to the solution and stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-nitrobenzaldehyde (1 mmol) to the reaction mixture.
-
Seal the flask and allow the reaction to stir at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1][2]
Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous solution)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
4Å Molecular sieves
-
10% aqueous solution of tartaric acid
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add 4Å molecular sieves to a flame-dried round-bottom flask containing anhydrous dichloromethane.
-
Cool the flask to -20 °C.
-
To the cooled suspension, add (+)-diethyl tartrate followed by titanium(IV) isopropoxide via syringe and stir for 30 minutes at -20 °C.[3]
-
Add geraniol to the reaction mixture.
-
Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[3][4][5]
Jacobsen-Katsuki Asymmetric Epoxidation of Styrene
Materials:
-
(R,R)-Jacobsen's Catalyst (a chiral manganese-salen complex)
-
Styrene
-
Sodium hypochlorite (NaOCl, buffered solution, e.g., commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the olefin substrate (styrene) in dichloromethane in a round-bottom flask.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the (R,R)-Jacobsen's catalyst to the cooled solution.
-
Add a buffered solution of sodium hypochlorite to the reaction mixture containing the olefin and the chiral catalyst.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and separate the aqueous layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[6][7]
Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-BINAP Catalyst
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Methyl acetoacetate
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with [RuCl₂(benzene)]₂ and (R)-BINAP in methanol.
-
Stir the mixture at room temperature to form the active catalyst.
-
Add methyl acetoacetate to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 4-100 atm).[8]
-
Stir the reaction at the desired temperature (e.g., 23-100 °C) until the hydrogen uptake ceases.[8]
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the product by distillation or chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. odinity.com [odinity.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Determining the Absolute Configuration of Chiral Pyridines: A Comparative Guide to Circular Dichroism and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis, drug discovery, and materials science. This guide provides a detailed comparison of circular dichroism (CD) spectroscopy—both electronic (ECD) and vibrational (VCD)—with other common techniques for establishing the absolute stereochemistry of chiral pyridines.
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. When chirality is introduced, understanding the precise three-dimensional arrangement of atoms is paramount for elucidating structure-activity relationships and ensuring enantiomeric purity. While X-ray crystallography has traditionally been the gold standard, chiroptical methods, particularly VCD, have emerged as powerful, solution-phase alternatives.
This guide presents a comprehensive overview of the methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Techniques
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of confidence. The following table summarizes the key performance indicators for VCD, ECD, X-ray crystallography, and the NMR-based Mosher's method.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | X-ray Crystallography | Mosher's Method (NMR) |
| Principle | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Diffraction of X-rays by a single crystal lattice. | NMR analysis of diastereomeric esters or amides formed with a chiral derivatizing agent. |
| Sample State | Solution, neat liquid, or solid (KBr pellet). | Solution. | Single crystal. | Solution. |
| Sample Amount | Typically 2-15 mg (recoverable).[1][2] | ~1 mg/mL, requiring small amounts due to high sensitivity.[3] | A single, high-quality crystal. | ~1-5 mg per diastereomer. |
| Measurement Time | 1-12 hours per sample.[3] | Minutes to an hour. | Several hours to days for data collection. | 4-6 hours of active effort over 1-2 days.[4][5] |
| Chromophore Req. | No.[6] | Yes (UV-Vis absorbing group).[3] | No, but heavy atoms aid in anomalous dispersion. | No. |
| Computational Need | Essential (DFT calculations for spectral prediction).[7][8] | Often required for complex molecules without suitable reference compounds.[9] | Not for structure determination, but for visualization. | Not required for analysis of chemical shift differences. |
| Accuracy/Confidence | High, based on the goodness of fit between experimental and calculated spectra. | High for molecules with strong exciton coupling or well-defined chromophores.[10] | Unambiguous ("gold standard") if a suitable crystal is obtained.[11] | High, but potential for misinterpretation if conformational effects are not considered. |
| Key Advantage | Broad applicability to molecules without chromophores; solution-phase measurement reflects the conformational ensemble.[12] | High sensitivity and rapid measurement. | Provides the complete 3D structure. | Does not require specialized spectroscopic equipment beyond a standard NMR. |
| Key Limitation | Requires quantum chemical calculations which can be time-consuming for flexible molecules. | Limited to molecules with a chromophore in an accessible spectral range.[13] | The absolute requirement for a high-quality single crystal can be a significant bottleneck.[11] | Requires chemical derivatization, which may not be straightforward and can introduce complications. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality data for absolute configuration assignment.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique that probes the stereochemistry of a molecule through its vibrational transitions. The determination of absolute configuration is achieved by comparing the experimental VCD spectrum with a spectrum predicted by density functional theory (DFT) calculations for a known enantiomer.[8]
Sample Preparation:
-
Dissolve 5-15 mg of the chiral pyridine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[14][15] The use of deuterated solvents is recommended to minimize interference from solvent absorption bands in the mid-IR region.[15]
-
Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a path length typically between 50 and 100 µm.[3][14]
Instrumentation and Data Acquisition:
-
Use a commercial VCD spectrometer, such as a BioTools ChiralIR-2X or a Jasco FVS-6000.[14][16]
-
Acquire the VCD and IR spectra at a resolution of 4-8 cm⁻¹.[14]
-
Collect data for several hours (e.g., 3-8 blocks of 1 hour each) to achieve an adequate signal-to-noise ratio, as the VCD signal is typically 10⁻⁴ to 10⁻⁵ times weaker than the IR absorption.[15][17]
-
Acquire a baseline spectrum of the pure solvent under the same conditions for subsequent subtraction.
Data Processing and Computational Analysis:
-
Subtract the solvent spectrum from the sample spectrum to obtain the baseline-corrected IR and VCD spectra.[3]
-
Perform a conformational search for the chiral pyridine molecule using computational methods (e.g., molecular mechanics or semi-empirical methods).
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a basis set like 6-31G(d) or larger).[18]
-
Calculate the VCD spectrum for each significant conformer and generate a Boltzmann-averaged spectrum based on their relative free energies.
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.[7] If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of the one used in the calculation.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a chiroptical technique that measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. It is particularly useful for molecules containing chromophores.
Sample Preparation:
-
Prepare a dilute solution of the chiral pyridine sample (typically 10⁻³ to 10⁻⁵ M) in a transparent solvent (e.g., methanol, acetonitrile).
-
Use a quartz cuvette with a path length of 0.1 to 1 cm.
Instrumentation and Data Acquisition:
-
Use a commercial CD spectropolarimeter.
-
Record the ECD spectrum over a wavelength range that covers the absorption bands of the chromophores present in the molecule.
-
Acquire a baseline spectrum of the solvent for correction.
Data Analysis:
-
Subtract the solvent baseline from the sample spectrum.
-
The absolute configuration can be determined by:
-
Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the resulting Cotton effects (a "couplet") can be directly related to the spatial arrangement of the chromophores, and thus the absolute configuration.[10]
-
Comparison with Known Compounds: The ECD spectrum can be compared to that of structurally similar compounds with a known absolute configuration.
-
Computational Prediction: Similar to VCD, time-dependent DFT (TD-DFT) can be used to predict the ECD spectrum for a given enantiomer, which is then compared to the experimental spectrum.[9]
-
Visualizing the Workflows
To better illustrate the processes involved in absolute configuration determination, the following diagrams outline the experimental and computational workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. chemistrywithatwist.com [chemistrywithatwist.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. schrodinger.com [schrodinger.com]
- 16. jascoinc.com [jascoinc.com]
- 17. mdpi.com [mdpi.com]
- 18. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chiral Purity without Pure Enantiomers: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral compound is a critical step. However, obtaining enantiomerically pure standards is not always feasible. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for chiral analysis when such standards are unavailable, supported by experimental data and detailed protocols to aid in method selection and implementation.
The challenge of analyzing chiral compounds without pure enantiomeric standards stems from the identical physical and chemical properties of enantiomers in an achiral environment.[1] Standard HPLC detectors that rely on properties like UV absorbance cannot distinguish between them. Therefore, specialized techniques are required to induce a discernible difference between the enantiomers. This guide explores the primary strategies: the use of chiroptical detectors and the application of relative retention data.
Chiroptical Detection: A Direct Line to Chirality
Chiroptical detectors are powerful tools for chiral analysis as they respond differently to the distinct stereochemistry of enantiomers.[2] The two main types of chiroptical detectors used in HPLC are Circular Dichroism (CD) and Optical Rotation (OR), or polarimetric, detectors.
Circular Dichroism (CD) Detection
CD detectors measure the differential absorption of left and right circularly polarized light by chiral molecules.[3] This technique offers high selectivity, as only chiral molecules that absorb light at the measurement wavelength will produce a signal.[4] Enantiomers produce equal and opposite CD signals, allowing for their direct identification and quantification even in the absence of pure standards.[3]
Advantages of CD Detection:
-
High Selectivity: Only chiral compounds produce a CD signal, eliminating interference from achiral components in the sample matrix.[4]
-
High Sensitivity: Modern CD detectors can offer sensitivity comparable to or even better than UV detectors for many chiral compounds.[4][5]
-
Elucidation of Elution Order: The sign of the CD signal (+ or -) directly corresponds to the specific enantiomer, making it possible to determine the elution order without a pure standard.[6]
-
Analysis of Unresolved Peaks: In some cases, the enantiomeric ratio can be determined even if the peaks are not fully resolved chromatographically.[3]
Limitations:
-
The analyte must possess a chromophore that absorbs circularly polarized light.[7]
Optical Rotation (OR) / Polarimetric Detection
Polarimetric detectors measure the rotation of the plane of polarized light as it passes through a chiral analyte.[8] Similar to CD detectors, enantiomers will rotate the light in equal but opposite directions.[9] Laser-based polarimeters have significantly improved the sensitivity of this technique.[8]
Advantages of OR Detection:
-
Broad Applicability: Many chiral compounds, even those without a strong chromophore, can exhibit optical rotation.[10]
-
Direct Enantiomer Differentiation: The direction of rotation (dextrorotatory or levorotatory) allows for the determination of the elution order.[11]
Limitations:
-
Lower Sensitivity: Generally, polarimetric detectors are less sensitive than CD and UV detectors.[5][11] The signal strength is dependent on the specific rotation of the molecule.[5]
-
Susceptibility to Interferences: The signal can be affected by factors like solvent composition and temperature.[10]
Performance Comparison of Chiroptical Detectors
The choice between a CD and an OR detector often depends on the specific compound and the analytical requirements. The following table summarizes a comparison of their performance characteristics based on available data.
| Feature | Circular Dichroism (CD) Detector | Polarimeter (OR) Detector |
| Principle | Measures differential absorption of circularly polarized light.[3] | Measures the rotation of plane-polarized light.[8] |
| Selectivity | High; only responds to chiral compounds with a chromophore.[4] | Moderate; responds to optically active compounds.[10] |
| Sensitivity | Generally high, often comparable to UV detectors.[4][5] | Generally lower than CD and UV detectors.[5][11] |
| Detection Limits | Can range from µg/mL to ng/mL levels.[5] | Typically in the µg/mL range or higher.[10] |
| Linearity | Generally excellent linearity over a wide concentration range.[5] | Linearity can be more limited compared to CD detectors.[5] |
| Gradient Compatibility | Good compatibility with gradient elution.[5] | Some polarimeters may have issues with gradient elution.[5] |
| Compound Requirement | Must have a chromophore that absorbs circularly polarized light.[7] | Must be optically active.[10] |
Experimental Protocols
General Workflow for Chiral HPLC Analysis without Pure Standards
The following diagram illustrates a general workflow for developing a chiral HPLC method when enantiomerically pure standards are not available.
Caption: Workflow for chiral HPLC without pure standards.
Protocol 1: Chiral Analysis of Omeprazole using HPLC with CD Detection
This protocol describes the analysis of a racemic mixture of omeprazole (found in Prilosec) to distinguish its enantiomers, one of which is the active ingredient in Nexium (esomeprazole).[12]
-
Sample Preparation: Grind a Prilosec tablet and dissolve it in ethanol. Sonicate for 20 minutes to ensure complete dissolution. Adjust the final concentration to 1 µg/µL.[12]
-
HPLC System: A JASCO HPLC system equipped with a CD detector, an optical rotation (OR) detector, and a fluorescence (FP) detector can be used for comparison.[12]
-
Chromatographic Conditions:
-
Data Analysis: The chromatogram from the CD detector will show two peaks with opposite signs, corresponding to the S- and R-enantiomers of omeprazole. The peak areas can be used to determine the enantiomeric ratio.[12]
Relative Retention Time and Racemic Standards
In the absence of chiroptical detectors, other strategies can be employed, although they may be less direct.
Use of a Racemic Standard
Injecting a known racemic (50:50) mixture of the analyte can help in method development.[13][14] While this does not identify which peak corresponds to which enantiomer, it confirms that the chosen chiral stationary phase (CSP) can resolve the enantiomers and establishes their relative retention times.[15] This information is crucial for assessing the enantiomeric excess of an unknown sample.
Relative Retention Time (α)
The selectivity factor, or relative retention time (α), is a measure of the separation of two peaks. For enantiomers, it is calculated as the ratio of the retention factors (k) of the two enantiomers. A value of α > 1 indicates that a separation is occurring. By consistently running a racemic standard, the relative retention times can be used as a qualitative marker for the enantiomers in subsequent analyses.
Conclusion
Chiral HPLC analysis without enantiomerically pure standards is a feasible and powerful approach, particularly with the use of chiroptical detectors. Circular dichroism detectors, in particular, offer a combination of high sensitivity and selectivity that makes them well-suited for this purpose.[5][11] By understanding the principles of these techniques and following systematic method development protocols, researchers can confidently determine the enantiomeric purity of their compounds, a critical aspect of modern drug development and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Analysis of chiral pharmaceuticals using HPLC with CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
- 6. uma.es [uma.es]
- 7. researchgate.net [researchgate.net]
- 8. Polarimetric detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jackwestin.com [jackwestin.com]
- 14. Racemic mixture - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (R)-2-(1-Hydroxyethyl)pyridine
This guide provides crucial safety and logistical information for the handling and disposal of (R)-2-(1-Hydroxyethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[2][3] | Prevents skin contact, which can cause skin irritation.[2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if vapors/aerosols are generated.[1][2][4] | Prevents inhalation of mist or vapors, which may cause respiratory irritation. |
Hazard Identification and First Aid
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
First Aid Procedures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is critical for safety and to maintain the integrity of the experiment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.[6]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2][7]
-
Designate a specific area for handling the compound to contain potential spills.[1]
-
Before handling, put on all required PPE as specified in the table above.[1]
2. Handling the Compound:
-
Conduct all weighing and transfers of the chemical within a chemical fume hood to control vapors.[1][6]
-
Avoid contact with skin and eyes.[2] Do not breathe mist or vapors.[2][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][7]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]
4. Spill Management:
-
Ventilate the area.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[7]
5. Disposal Plan:
-
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[2]
-
Collect waste in a sealable, airtight, and compatible container.[6]
-
Label the waste container clearly.
-
Dispose of the contents/container at an approved waste disposal plant.[2] Do not empty into drains.[2]
-
Contaminated clothing should be removed and washed before reuse.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 27911-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
